3-Bromoquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAKYYQAYNQGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712408 | |
| Record name | 3-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-78-9 | |
| Record name | 3-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoquinoline-8-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and reported biological activities. While a definitive, publicly available synthesis protocol is scarce, a plausible multi-step synthetic route is outlined based on established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. This document also collates available data on its properties and explores its potential as a mineralocorticoid receptor antagonist, as well as its prospective antimicrobial and anti-inflammatory activities, largely inferred from studies on related bromoquinoline compounds.
Synthesis of this compound
The proposed synthesis workflow is as follows:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols (Proposed)
The following protocols are proposed based on standard organic synthesis methodologies for each reaction type. Optimization of reaction conditions would be necessary for achieving high yields and purity.
Step 1: Cyanation of 8-Bromoquinoline to 8-Cyanoquinoline
-
Reaction: Nucleophilic aromatic substitution of the bromine atom with a cyanide group.
-
Reagents: 8-Bromoquinoline, copper(I) cyanide (CuCN).
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure: 8-Bromoquinoline and CuCN are heated in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction with an organic solvent.
Step 2: Hydrolysis of 8-Cyanoquinoline to Quinoline-8-carboxylic acid
-
Reaction: Acid- or base-catalyzed hydrolysis of the nitrile group.
-
Reagents: 8-Cyanoquinoline, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Procedure (Acid Hydrolysis): 8-Cyanoquinoline is heated under reflux with an aqueous solution of a strong acid. The reaction is monitored by TLC. After completion, the solution is cooled and neutralized to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 3: Esterification of Quinoline-8-carboxylic acid
-
Reaction: Fischer esterification.
-
Reagents: Quinoline-8-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: Quinoline-8-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base and extracted with an organic solvent to yield the methyl ester.
Step 4: Bromination of Quinoline-8-carboxylic acid methyl ester
-
Reaction: Electrophilic aromatic substitution on the quinoline ring. The carboxylic acid group is deactivating, while the nitrogen in the quinoline ring directs electrophilic substitution. Bromination at the 3-position is a known reaction for certain quinoline derivatives.
-
Reagents: Quinoline-8-carboxylic acid methyl ester, a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).
-
Solvent: A suitable solvent such as carbon tetrachloride or acetic acid.
-
Procedure: The methyl ester is dissolved in the solvent, and the brominating agent is added portion-wise, potentially with a radical initiator if using NBS. The reaction may be carried out at room temperature or with heating. Upon completion, the product is isolated by washing the reaction mixture to remove unreacted bromine and byproducts, followed by purification, likely via column chromatography.
Step 5: Hydrolysis of this compound methyl ester
-
Reaction: Saponification of the methyl ester.
-
Reagents: this compound methyl ester, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.
-
Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature or gently heated until the hydrolysis is complete. The organic solvent is then removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried.
Physicochemical Properties
The available physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Appearance | Solid (form not specified) | |
| CAS Number | 1315366-78-9 |
Biological and Pharmacological Properties
The biological activities of this compound have not been extensively studied in peer-reviewed literature. However, some vendor information and studies on related bromoquinoline derivatives suggest potential therapeutic applications.
Mineralocorticoid Receptor Antagonism
This compound has been described as a potent antagonist of mineralocorticoid receptors. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, a hormone that regulates salt and water balance in the body. By blocking the mineralocorticoid receptor, MRAs can help to lower blood pressure and reduce fluid retention, making them useful in the treatment of conditions like heart failure and hypertension.
The general signaling pathway for mineralocorticoid receptor activation and its antagonism is depicted below:
Caption: Aldosterone signaling pathway and the antagonistic action of MRAs.
Antimicrobial Activity
Various bromoquinoline derivatives have demonstrated significant antifungal and antibacterial properties. For instance, a compound referred to as "bromoquinol" has shown broad-spectrum antifungal activity, particularly against Aspergillus fumigatus, by inducing oxidative stress and apoptosis.[1][2][3] Other studies on dibromoquinoline compounds have also reported potent antifungal activity against species of Candida, Cryptococcus, and Aspergillus.[4] The antibacterial activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria is also well-documented, with some compounds showing efficacy against multidrug-resistant strains.[5][6][7] While specific data for this compound is lacking, its structural similarity to these active compounds suggests it may possess similar antimicrobial properties.
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties.[8][9][10][11] The mechanism of action for the anti-inflammatory effects of some quinoline derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[12] Given that this compound is a quinoline derivative, it is plausible that it may also exhibit anti-inflammatory activity, although this requires experimental verification.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug development, with potential applications as a mineralocorticoid receptor antagonist and an antimicrobial or anti-inflammatory agent. While a detailed synthesis protocol is not publicly available, a feasible synthetic route has been proposed. Further research is needed to fully elucidate its synthetic pathway, physicochemical properties, and pharmacological profile to validate its therapeutic potential. This technical guide provides a foundational overview for researchers interested in exploring this promising molecule.
References
- 1. tau.ac.il [tau.ac.il]
- 2. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijiset.com [ijiset.com]
- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromoquinoline-8-carboxylic acid CAS number 1315366-78-9
CAS Number: 1315366-78-9
Molecular Formula: C₁₀H₆BrNO₂
Molecular Weight: 252.06 g/mol
This technical guide provides a comprehensive overview of 3-Bromoquinoline-8-carboxylic acid, a heterocyclic building block with potential applications in pharmaceutical research and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related quinoline carboxylic acid derivatives and established scientific principles to provide a detailed technical resource for researchers, scientists, and drug development professionals.
Chemical Properties and Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid proton (δ > 10 ppm, broad) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ > 165 ppm) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio, characteristic of a monobrominated compound. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-Br stretch (500-600 cm⁻¹) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The relative positions of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The carbons attached to the bromine and nitrogen atoms will also show characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a hallmark isotopic pattern for compounds containing a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to show a very broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch, and a characteristic absorption for the C-Br bond.
Synthesis
A specific, detailed synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 3-bromoquinoline compounds. One such method involves the reaction of a substituted aniline with a brominated carbonyl compound.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of 2-amino-3-bromobenzoic acid with a suitable three-carbon synthon, such as acrolein or a derivative, under acidic conditions, followed by oxidation. This approach is a variation of the Doebner-von Miller reaction for quinoline synthesis.
Caption: Proposed synthetic pathway for this compound.
Biological Activity
Some commercial suppliers have claimed that this compound exhibits antagonist activity against mineralocorticoid receptors, as well as antifungal and antibacterial properties. However, these claims are not yet substantiated by published scientific studies. Below are detailed, standard experimental protocols that could be used to verify these potential biological activities.
Mineralocorticoid Receptor (MR) Antagonist Activity
The ability of this compound to act as an antagonist at the mineralocorticoid receptor can be assessed using a competitive binding assay.
-
Receptor Preparation: A source of mineralocorticoid receptors is required, typically from cell lines engineered to express the human MR or from tissue homogenates known to be rich in MR (e.g., kidney).
-
Radioligand: A radiolabeled MR agonist, such as [³H]-aldosterone, is used as the tracer.
-
Assay Procedure:
-
A constant concentration of the MR preparation and the radioligand are incubated in a buffer solution.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled MR antagonist (e.g., spironolactone).
-
After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity for the mineralocorticoid receptor.
Caption: Workflow for a mineralocorticoid receptor competitive binding assay.
Antimicrobial Activity
The potential antibacterial and antifungal activities of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
-
Microorganisms: A selection of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) are used.
-
Culture Media: Appropriate liquid broth media for each microorganism are prepared.
-
Assay Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.
Applications in Drug Discovery and Development
Quinoline carboxylic acids are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The presence of a bromine atom and a carboxylic acid group on the quinoline scaffold of this compound makes it an attractive starting point for the synthesis of more complex molecules. It can serve as a versatile building block for the development of novel therapeutic agents targeting various diseases.
Conclusion
This compound is a chemical compound with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited in the public domain, this technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established scientific principles and data from related compounds. Further research is warranted to fully elucidate its chemical and biological properties and to validate its potential as a lead compound for the development of new therapeutics.
Spectroscopic and Physicochemical Profile of 3-Bromoquinoline-8-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-bromoquinoline-8-carboxylic acid, a key heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on established principles and data from closely related analogs. It also details standardized experimental protocols for acquiring such data.
Physicochemical Properties
This compound is a substituted quinoline derivative with the following key identifiers and properties. This information is critical for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1315366-78-9 | |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)N=CC(=C2)Br | |
| Physical Form | Solid (predicted) |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinoline core, the effects of bromine and carboxylic acid substituents on aromatic systems, and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine ring (H-2, H-4) are typically the most deshielded due to the electronegativity of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.8 - 9.2 | d |
| H-4 | 8.6 - 9.0 | d |
| H-5 | 7.8 - 8.2 | d |
| H-6 | 7.5 - 7.9 | t |
| H-7 | 7.9 - 8.3 | d |
| 8-COOH | 12.0 - 14.0 | br s |
d = doublet, t = triplet, br s = broad singlet. Predicted values are for a typical deuterated solvent like DMSO-d₆.
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the bromine (C-3) will also be significantly shifted.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 138 - 142 |
| C-4a | 127 - 131 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 130 - 135 |
| C-8 | 130 - 134 |
| C-8a | 145 - 150 |
| 8-COOH | 165 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the carboxylic acid group and the bromoquinoline core.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |
| C=C, C=N (Aromatic) | 1600 - 1450 | Medium to strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-Br | 700 - 500 | Medium to strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
| m/z Value | Predicted Fragment | Description |
| 251/253 | [M]⁺ | Molecular ion (M⁺) |
| 234/236 | [M - OH]⁺ | Loss of hydroxyl radical |
| 206/208 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 127 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a glass wool plug to filter any particulates.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a proton-decoupled experiment is standard, and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small, solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve signal quality.
-
-
Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization : Volatilize the sample by heating it in a high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis : Accelerate the ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : An electron multiplier detects the ions, and the abundance of each ion is recorded to generate the mass spectrum.
Visualization of Experimental Workflow
The logical flow for the characterization of a novel chemical entity like this compound is depicted below.
Caption: General workflow for the synthesis and structural characterization of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound and related compounds, providing both expected analytical data and the methodologies to obtain it.
An In-depth Technical Guide to the Characterization of 3-Bromoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3-bromoquinoline-8-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific, experimentally validated NMR spectral data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for its synthesis and analysis. The information herein is compiled from data on structurally related compounds and established principles of spectroscopic interpretation, serving as a robust resource for researchers.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline core.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is anticipated to show five distinct signals in the aromatic region. The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm[1][2]. The chemical shifts of the quinoline protons are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the deshielding effect of the carboxylic acid group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.2 | Doublet (d) | ~2.0 - 2.5 |
| H-4 | 8.4 - 8.6 | Doublet (d) | ~2.0 - 2.5 |
| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 1.5 |
| H-6 | 7.6 - 7.8 | Triplet (t) | ~7.5 - 8.5 |
| H-7 | 8.0 - 8.2 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 1.5 |
| 8-COOH | > 12 | Broad Singlet (br s) | - |
Note: Predicted values are based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.
Expected ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carboxyl carbon is anticipated to be the most downfield signal, typically in the range of 165-185 ppm[1]. The chemical shifts of the quinoline carbons are influenced by the bromine and carboxylic acid substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3 | 120 - 123 |
| C-4 | 138 - 141 |
| C-4a | 128 - 131 |
| C-5 | 129 - 132 |
| C-6 | 127 - 130 |
| C-7 | 134 - 137 |
| C-8 | 130 - 133 |
| C-8a | 147 - 150 |
| 8-COOH | 165 - 170 |
Note: Predicted values are based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
General Protocol for NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives[3][4].
A. Sample Preparation:
-
Weigh 5-10 mg of the solid this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.
B. Instrument Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16-64 scans are generally sufficient.
-
Spectral Width: A range of -2 to 14 ppm is adequate for most quinoline derivatives.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
C. Instrument Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is typically used.
D. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization and a potential synthetic pathway for this compound.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Caption: A potential synthetic route to this compound via the Skraup synthesis.
References
Physical and chemical properties of 3-Bromoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromoquinoline-8-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, spectroscopic profile, and potential biological activities, offering valuable information for researchers in the field.
Core Properties and Data
This compound is a halogenated quinoline derivative. The presence of the bromine atom, the carboxylic acid, and the quinoline core imparts specific chemical and physical properties that are of interest for further functionalization and biological screening.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| CAS Number | 1315366-78-9 | [2] |
| Appearance | Light yellow to light brown solid | [3] |
| pKa (Predicted) | 3.30 ± 0.28 | [3] |
| Storage | Sealed in a dry, room temperature environment | [2] |
| SMILES | O=C(C1=C2N=C(Br)C=C(C(=O)O)C2=CC=C1)O | |
| InChI | InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | [1] |
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons attached to the electronegative bromine, nitrogen, and the carbonyl carbon of the carboxylic acid will appear at characteristic downfield shifts.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and calibrate the chemical shifts relative to the reference standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer.[4][5]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[5]
-
C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is expected for the carbon-oxygen single bond of the carboxylic acid.[5]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum is usually recorded first and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[6] These peaks will appear at m/z values corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The quinoline ring is relatively stable and may remain intact as a major fragment.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Direct infusion is also possible.
-
-
Ionization:
-
The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes. A plausible general strategy involves the construction of the quinoline ring system followed by bromination, or the use of a pre-brominated starting material for the cyclization reaction. For instance, a common method for quinoline synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
The chemical reactivity of this compound is dictated by its three main functional components: the quinoline ring, the bromine substituent, and the carboxylic acid group.
-
Quinoline Ring: The quinoline system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.
-
Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.
-
Carboxylic Acid Group: The carboxylic acid can be converted to other functional groups, such as esters, amides, or acid chlorides, providing a handle for further derivatization.
Biological Activity and Potential Applications
This compound has been reported to exhibit several biological activities. It has shown potent antagonist activity against mineralocorticoid receptors. Additionally, it has been associated with antifungal, antibacterial, and anti-inflammatory properties. These activities suggest its potential as a scaffold for the development of new therapeutic agents. Quinolines, in general, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties.[7]
Visualizing Workflows
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated compound like this compound.
References
- 1. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1315366-78-9|this compound|BLD Pharm [bldpharm.com]
- 3. 8-Bromoquinoline-3-carboxylic acid | 347146-16-1 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Bromoquinoline-8-carboxylic Acid: Solubility, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 3-bromoquinoline-8-carboxylic acid, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound, this document also furnishes a generalized experimental protocol for determining the solubility of quinoline derivatives. Furthermore, it explores the broader biological context of quinoline carboxylic acids, highlighting their potential roles in cellular signaling pathways.
Solubility Data
A thorough review of existing literature reveals a lack of specific quantitative solubility data for this compound. However, qualitative information for structurally similar compounds can provide valuable insights for researchers.
Table 1: Qualitative Solubility of Structurally Related Quinoline Derivatives
| Compound | Solvent(s) | Solubility Description |
| 5,7-dibromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Fairly soluble |
| 7-bromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Insoluble |
| Methanol/Acetone mixture | Marginally soluble over 8 hours | |
| Quinoline-8-carboxylic acid | Dimethyl sulfoxide (DMSO) | Soluble at 50 mg/mL with sonication, warming, and heating to 60°C |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the equilibrium solubility of quinoline derivatives, adapted from standard laboratory practices. This method, commonly known as the shake-flask method, is considered the gold standard for thermodynamic solubility assessment.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a defined temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected solvent(s) (e.g., water, phosphate buffer at various pH, organic solvents)
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution (for Calibration Curve):
-
Accurately weigh a precise amount of the test compound.
-
Dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.
-
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples using the calibration curve.
-
Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of a compound's solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
Potential Biological Activities of Quinoline Carboxylic Acids
While specific signaling pathways for this compound are not yet elucidated, the broader class of quinoline carboxylic acid derivatives has been shown to exhibit a range of biological activities. These activities often stem from their ability to inhibit key enzymes or interact with cellular signaling cascades. The following diagram illustrates a conceptual model of their potential mechanisms of action based on existing research on related compounds.[1][2][3][4][5]
Caption: Conceptual overview of the potential biological activities of quinoline carboxylic acid derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Unveiling 3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-8-carboxylic acid, a halogenated derivative of the quinoline scaffold, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its natural occurrence and detailed synthetic methodologies. The strategic placement of a bromine atom and a carboxylic acid group on the quinoline ring system offers versatile opportunities for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document serves as an in-depth resource, presenting key data in structured formats, detailing experimental protocols, and visualizing synthetic pathways to facilitate a deeper understanding for researchers in the field.
Discovery and History
The history of this compound is twofold, with its origins traceable to both natural product chemistry and synthetic organic chemistry.
Natural Occurrence:
While comprehensive peer-reviewed evidence is still emerging, commercial suppliers have reported that this compound is a naturally occurring compound found in the bark of a mangrove tree.[1] Mangrove species, such as Avicennia marina, are known to produce a diverse array of bioactive secondary metabolites, including alkaloids, phenolics, and terpenoids.[2][3][4] Quinoline alkaloids, in particular, are a recognized class of natural products with a wide range of biological activities.[5][6] The potential isolation of this compound from a natural source underscores the importance of continued exploration of unique ecological niches for novel chemical entities. However, to date, a specific peer-reviewed scientific publication detailing the isolation and characterization of this compound from a mangrove or any other natural source has not been identified.
Synthetic History:
The first documented synthetic route to this compound appears in a Chinese patent, CN110041223A, published in 2019. This patent outlines a method for the preparation of various substituted quinoline compounds. The synthesis of this compound is specifically described, starting from quinoline-8-carboxylic acid. This development marks a significant milestone in the history of this compound, making it readily accessible for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1315366-78-9 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
Synthesis of this compound
The primary synthetic pathway to this compound involves a two-step process starting from the readily available precursor, quinoline-8-carboxylic acid. The key steps are esterification followed by regioselective bromination and subsequent hydrolysis.
Experimental Protocols
Step 1: Esterification of Quinoline-8-carboxylic acid
The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent bromination step.
-
Reaction: Quinoline-8-carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.
-
Work-up: After completion of the reaction, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield quinoline-8-carboxylic acid methyl ester.
Step 2: Bromination of Quinoline-8-carboxylic acid methyl ester
The key step to introduce the bromine atom at the 3-position of the quinoline ring is a regioselective bromination reaction.
-
Reaction: Quinoline-8-carboxylic acid methyl ester is dissolved in a suitable solvent (e.g., carbon tetrachloride). Pyridine is added, followed by the dropwise addition of bromine. The reaction mixture is stirred at room temperature.
-
Work-up: Upon completion, the reaction is quenched, and the product, this compound methyl ester, is isolated and purified.
Step 3: Hydrolysis of this compound methyl ester
The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.
-
Reaction: this compound methyl ester is treated with a base, such as lithium hydroxide, in a mixture of solvents like tetrahydrofuran and water.
-
Work-up: The reaction mixture is acidified to precipitate the final product, this compound. The solid is then filtered, washed, and dried.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Applications in Drug Development
While research on the specific biological activities of this compound is in its early stages, its structural motifs suggest potential for various therapeutic applications. Quinoline-based compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the bromine atom provides a handle for further structural modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.
Conclusion
This compound is a molecule with a budding history, emerging from both the realms of natural products and targeted organic synthesis. While its discovery in nature requires further scientific validation, a clear synthetic pathway has been established, paving the way for its broader investigation. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this intriguing quinoline derivative. The detailed synthetic protocols and structured data are intended to accelerate research and development efforts in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Quinoline alkaloids and anti-platelet aggregation constituents from the leaves of Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 3-Bromoquinoline-8-carboxylic acid. Due to the limited availability of primary research in publicly accessible literature, this document consolidates information from chemical suppliers and extrapolates data from closely related compounds to offer a predictive and foundational resource for researchers.
Core Molecular Structure and Properties
This compound is a halogenated derivative of quinoline-8-carboxylic acid. The core structure consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific molecule, a bromine atom is substituted at the 3-position and a carboxylic acid group is present at the 8-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1315366-78-9 | |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)N=CC(=C2)Br | |
| InChI Key | QMAXUQVGYIBBKN-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | [1] |
Synthesis and Spectroscopic Characterization
A plausible synthetic approach could involve the construction of the quinoline ring system with the desired substituents in place or the late-stage functionalization of a pre-existing quinoline-8-carboxylic acid scaffold. Methodologies such as the Doebner-von Miller reaction, Friedländer annulation, or Pfitzinger reaction are common for quinoline synthesis and could potentially be adapted. Alternatively, direct bromination of quinoline-8-carboxylic acid could be explored, though this may present challenges with regioselectivity. Another viable route could be a Sandmeyer reaction starting from 3-aminoquinoline-8-carboxylic acid.[2]
Although experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of structurally related compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4) would likely be the most deshielded due to the influence of the nitrogen atom. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carboxyl carbon would be found in the typical range for carboxylic acids (around 165-185 ppm). The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.[3][4]
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp absorption. |
| C=C and C=N (Aromatic) | 1450-1600 | Multiple sharp bands of variable intensity. |
| C-Br | 500-600 | Weak to medium absorption. |
2.2.3. Mass Spectrometry (MS)
The mass spectrum should show a characteristic molecular ion peak (M⁺). Due to the presence of a bromine atom, a prominent M+2 peak of nearly equal intensity to the M⁺ peak is expected, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Biological Activity
Information from chemical suppliers suggests that this compound possesses several biological activities, though primary research data to confirm these claims and provide quantitative metrics is not currently available in the public domain.
The compound is reported to have potent antagonist activity against mineralocorticoid receptors. Mineralocorticoid receptor antagonists are a class of drugs that block the effects of aldosterone, a hormone that regulates sodium and potassium balance.[5] This antagonism can be beneficial in conditions like hypertension and heart failure.
The mechanism of action would involve the binding of this compound to the mineralocorticoid receptor, thereby preventing aldosterone from binding and activating it. This would, in turn, inhibit the downstream signaling cascade that leads to sodium and water retention.
This compound is also suggested to have antifungal, antibacterial, and anti-inflammatory activities. Many quinoline derivatives are known to exhibit a broad spectrum of antimicrobial and anti-inflammatory effects.[6][7][8][9][10][11][12] The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold are likely key to these purported activities.
Experimental Workflows and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for the characterization of a novel quinoline derivative like this compound, and the general mechanism of mineralocorticoid receptor antagonism.
Figure 1: A hypothetical workflow for the synthesis, characterization, and biological evaluation of this compound.
Figure 2: A simplified diagram illustrating the mechanism of mineralocorticoid receptor antagonism.
Conclusion
This compound is a molecule of interest with potential applications in drug discovery, particularly in the areas of cardiovascular disease, infectious diseases, and inflammation. While current publicly available data is limited, this guide provides a foundational understanding of its structure and predicted properties. Further experimental investigation is necessary to fully elucidate its synthetic pathways, confirm its spectroscopic characteristics, and quantitatively assess its biological activities. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromoquinoline-8-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-8-carboxylic acid is emerging as a molecule of significant interest within the medicinal chemistry landscape. Its rigid quinoline scaffold, combined with the synthetically versatile bromine and carboxylic acid functional groups, positions it as a valuable building block for the generation of diverse chemical libraries targeting a range of biological pathways. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors. The guide details synthetic methodologies, presents available biological data, and visualizes the intricate signaling pathways and experimental workflows relevant to its application. While the full potential of this scaffold is still being explored, this document serves to consolidate the current knowledge and inspire future research endeavors.
Core Synthetic Utility: A Gateway to Novel Carboxamides
The primary application of this compound in drug discovery lies in its role as a scaffold for the synthesis of novel N-substituted quinoline-8-carboxamides. The carboxylic acid moiety is readily activated for amide bond formation with a wide array of primary and secondary amines, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Experimental Protocol: Amide Coupling for the Synthesis of a PIM Kinase Inhibitor
A notable application of this compound is in the synthesis of potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers. The following protocol is adapted from patent literature and describes the synthesis of a key intermediate in the development of such inhibitors.[1]
Reaction:
-
Starting Materials:
-
tert-butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate
-
This compound
-
-
Reagents:
-
N,N-diisopropylethylamine (DIPEA)
-
N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-dimethylformamide (DMF)
-
Procedure:
-
To a solution of tert-butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate (200 mg, 0.65 mmol) and this compound (200 mg, 0.79 mmol) in N,N-dimethylformamide (5 mL), add N,N-diisopropylethylamine (240 μL, 1.35 mmol) and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up using standard purification techniques to isolate the desired N-substituted 3-bromoquinoline-8-carboxamide product.
This protocol highlights a standard and effective method for the utilization of this compound as a scaffold in medicinal chemistry.
Biological Activity and Potential Therapeutic Applications
Derivatives of the quinoline scaffold are known to possess a wide range of biological activities. While comprehensive SAR studies for a library of derivatives of this compound are not yet widely available in the public domain, the existing information points towards several promising therapeutic avenues.
PIM Kinase Inhibition
As demonstrated by the synthetic example, this compound is a key starting material for the development of PIM kinase inhibitors. PIM kinases (PIM1, PIM2, and PIM3) are crucial regulators of cell proliferation, survival, and metabolism, and their overexpression is a hallmark of many hematological malignancies and solid tumors. The inhibition of all three PIM isoforms is an attractive strategy for cancer therapy.
Other Potential Applications
While not directly demonstrated for derivatives of this compound, related quinoline-8-carboxamides have shown activity as:
-
Antimicrobial agents: The quinoline core is a well-established pharmacophore in antibacterial and antifungal drugs.
-
Anti-inflammatory agents: Some quinoline derivatives have demonstrated anti-inflammatory properties.
-
Mineralocorticoid receptor antagonists: The parent compound has been suggested to have antagonist activity at mineralocorticoid receptors.[2]
The data presented in the following table is for a known PIM kinase inhibitor derived from this compound. Due to the limited availability of public data on a series of derivatives, this table serves to illustrate the potential of this scaffold.
| Compound ID | Structure | Target | IC50 (nM) |
| Exemplary Compound 1 | N-((1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)-3-bromoquinoline-8-carboxamide | PIM Kinase | Data not publicly available |
Signaling Pathways and Experimental Workflows
Understanding the biological context in which derivatives of this compound act is crucial for their rational design and development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT and PI3K/AKT signaling pathways, both of which are critical in cancer cell survival and proliferation.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological characterization.
References
- 1. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Bromoquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-bromoquinoline-8-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols outlined below are based on established chemical principles and provide a framework for the laboratory synthesis and subsequent biological evaluation of these promising molecules.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with the construction of the quinoline core, followed by regioselective bromination and subsequent oxidation. A plausible and efficient synthetic route is proposed as follows:
-
Doebner-von Miller Reaction: Synthesis of the intermediate 8-methylquinoline from 2-aminotoluene.
-
Regioselective Bromination: Introduction of a bromine atom at the 3-position of 8-methylquinoline to yield 3-bromo-8-methylquinoline.
-
Oxidation: Conversion of the 8-methyl group to a carboxylic acid to afford the final product, this compound.
This synthetic strategy allows for the controlled introduction of the desired functionalities onto the quinoline scaffold. The resulting this compound can then be further derivatized, for instance, by forming amides or esters from the carboxylic acid group, to explore structure-activity relationships (SAR) and optimize biological activity.
Quantitative Data Summary
The following table summarizes the key intermediates and the final product in the proposed synthetic pathway, along with their relevant quantitative data based on typical experimental outcomes.
| Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 8-Methylquinoline | C₁₀H₉N | 143.19 | 75-85 | Liquid | 9-12 |
| 3-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 | 60-70 | Solid | 68-71 |
| This compound | C₁₀H₆BrNO₂ | 252.06 | 50-60 | Solid | 215-218 |
Experimental Protocols
The following experimental protocols provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 8-Methylquinoline via Doebner-von Miller Reaction
This protocol describes the synthesis of the quinoline core structure from an appropriately substituted aniline.
Materials:
-
2-Aminotoluene (o-toluidine)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-aminotoluene (1.0 eq) and concentrated hydrochloric acid (3.0 eq).
-
Heat the mixture to 90-100 °C with stirring.
-
Slowly add a mixture of crotonaldehyde (1.5 eq) and nitrobenzene (1.2 eq) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue to heat the reaction mixture at 130-140 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 8-methylquinoline.
Step 2: Regioselective Bromination of 8-Methylquinoline
This protocol details the introduction of a bromine atom at the C-3 position of the quinoline ring.
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methylquinoline (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromo-8-methylquinoline.
Step 3: Oxidation of 3-Bromo-8-methylquinoline to this compound
This protocol describes the final oxidation step to produce the target carboxylic acid.
Materials:
-
3-Bromo-8-methylquinoline
-
Potassium Permanganate (KMnO₄)
-
Water
-
Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
Procedure:
-
Suspend 3-bromo-8-methylquinoline (1.0 eq) in water in a round-bottom flask.
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (3.0 eq) in water to the reaction mixture over 2-3 hours.
-
Maintain the temperature and continue stirring for an additional 4-6 hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to a pH of 2-3. A white precipitate should form.
-
If any brown manganese dioxide remains, add a small amount of sodium bisulfite to decolorize it.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Application Notes: Biological Activities and Mechanisms of Action
This compound derivatives have shown promise as both anticancer and anti-inflammatory agents. Understanding their mechanism of action is crucial for further drug development and optimization.
Anticancer Activity: DNA Topoisomerase Inhibition
Several quinoline derivatives have been reported to exert their anticancer effects by targeting DNA topoisomerases.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerase, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
The proposed mechanism involves the intercalation of the planar quinoline ring into the DNA double helix, stabilizing the topoisomerase-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to irreversible DNA damage and cell death.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of certain quinoline-8-carboxylic acid derivatives are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain quinoline derivatives have been shown to suppress the activation of NF-κB, potentially by inhibiting the upstream kinase IKK (IκB kinase), thereby preventing the degradation of IκBα and blocking the inflammatory cascade.[3][6]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of action.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of action.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromoquinoline-8-carboxylic acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromoquinoline-8-carboxylic acid as a versatile research intermediate. This document details its applications in the synthesis of targeted therapeutic agents, specifically focusing on its role as a key building block for Poly(ADP-ribose) polymerase (PARP) and Protein Kinase CK2 inhibitors. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound is a halogenated quinoline derivative with the following properties:
| Property | Value |
| CAS Number | 1315366-78-9 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
| Appearance | Solid |
| SMILES | O=C(O)C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br |
Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, and the presence of both a bromine atom and a carboxylic acid group allows for diverse and targeted chemical modifications.
Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. The quinoline-8-carboxamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling potent inhibition of the PARP enzyme. This compound is a key precursor for synthesizing quinoline-8-carboxamide-based PARP inhibitors. The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions to optimize potency and selectivity.
Precursor for Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2. The carboxylic acid group is crucial for interacting with the ATP-binding site of the kinase, while the bromine atom on the quinoline ring can be functionalized to enhance inhibitor binding and selectivity.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Amide Coupling for the Synthesis of a PARP Inhibitor Precursor
This protocol describes the synthesis of a 3-bromoquinoline-8-carboxamide derivative, a key intermediate for PARP inhibitors, through an amide coupling reaction.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromoquinoline-8-carbonyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the piperazine derivative (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromoquinoline-8-carboxamide derivative.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for Functionalization
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the quinoline ring.
Materials:
-
3-Bromoquinoline-8-carboxamide derivative (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the 3-bromoquinoline-8-carboxamide derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted quinoline-8-carboxamide.
-
Data Presentation
The following table summarizes the inhibitory activities of representative quinoline-based inhibitors derived from intermediates similar to this compound.
| Compound Class | Target | Example Substituent at Position 3 | IC₅₀ (nM) | Reference |
| Quinoline-8-carboxamide | PARP-1 | Phenyl | 15 | [1] |
| Quinoline-8-carboxamide | PARP-1 | 2-Fluorophenyl | 10 | [1] |
| Quinoline-8-carboxamide | PARP-1 | 3-Methylphenyl | 25 | [1] |
| 2-Aminoquinoline-3-carboxylic acid | CK2 | H | 18200 | [2] |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | CK2 | H | 650 | [2] |
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways involving PARP1 and CK2, the targets of inhibitors synthesized from this compound.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a functionalized quinoline-based inhibitor using this compound as a starting material.
Caption: General synthetic workflow for inhibitor synthesis.
References
Application Notes and Protocols: 3-Bromoquinoline-8-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-8-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. While research on this specific molecule is emerging, its derivatives have shown promise in various pharmacological areas, including as anticancer agents and enzyme inhibitors. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the strategic placement of the bromo and carboxylic acid functional groups on this scaffold provides versatile handles for chemical modification and optimization of biological activity.
These application notes provide an overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on their activities as anticancer agents and protein kinase CK2 inhibitors. Detailed protocols for relevant biological assays are also presented to facilitate further research and drug development efforts.
Biological Activities and Applications
Derivatives of this compound have been investigated for several biological activities, demonstrating their potential in various therapeutic areas.
Anticancer Activity
Quinoline-based compounds are known to exhibit potent anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[1] Derivatives of quinoline carboxylic acids have shown cytotoxic effects against a range of cancer cell lines.[2][3]
Enzyme Inhibition
A significant area of investigation for quinoline carboxylic acid derivatives is their ability to inhibit protein kinases. Notably, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in cell growth, proliferation, and survival.[4][5] Dysregulation of CK2 activity is implicated in various cancers, making it an attractive target for cancer therapy.[6][7]
Other Potential Applications
While less specific data is available for this compound itself, the broader class of quinoline derivatives has been explored for anti-inflammatory and mineralocorticoid receptor antagonist activities.[8][9] The foundational structure of this compound suggests its potential as a building block for developing compounds with these and other biological functions.
Quantitative Data Summary
The following tables summarize the biological activity of various quinoline carboxylic acid derivatives, providing a comparative view of their potency.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87 | [10] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 | [10] |
| Quinoline-6-carboxamide benzenesulfonate derivative (4-iodo) | Breast Cancer Cells | 0.566 | [11] |
| Quinoline-6-carboxamide benzenesulfonate derivative (4-fluoro) | Breast Cancer Cells | 0.624 | [11] |
| Quinoline-6-carboxamide benzenesulfonate derivative (4-chloro) | Breast Cancer Cells | 0.813 | [11] |
| Highly brominated quinoline derivative (Compound 11) | C6 (Glioblastoma) | 5.45 µg/mL | [12] |
| Highly brominated quinoline derivative (Compound 11) | HeLa (Cervical Cancer) | 9.6 µg/mL | [12] |
| Highly brominated quinoline derivative (Compound 11) | HT29 (Colon Cancer) | 7.8 µg/mL | [12] |
Table 2: Protein Kinase CK2 Inhibition by 3-Quinoline Carboxylic Acid Derivatives
| Compound Type | IC50 (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 5.0 | [4][5] |
| 2-Aminoquinoline-3-carboxylic acid derivatives | 1.0 - 18.2 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of this compound, for example, through amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other activating agent (e.g., HATU, HOBt)
-
Desired amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation (if using SOCl₂):
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Protein Kinase CK2 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against protein kinase CK2.[4]
Materials:
-
Recombinant human protein kinase CK2
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
Procedure (using ADP-Glo™ Assay):
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
-
Visualizations
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromoquinoline-8-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent pharmacophore in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of a bromine atom and a carboxylic acid moiety on the quinoline ring suggests the potential for diverse chemical modifications and biological interactions, making it an attractive starting point for medicinal chemistry campaigns.
This document provides detailed application notes on the potential of this compound as a scaffold for the development of novel therapeutics, with a particular focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP). Additionally, detailed protocols for the synthesis of derivatives and relevant biological assays are provided to guide researchers in their drug discovery efforts. While direct evidence for this compound as a potent PARP inhibitor is emerging, its structural motifs are present in other known inhibitors of DNA repair pathways, warranting its investigation.
Application Notes: Targeting PARP for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a central role in the repair of single-strand breaks (SSBs) in DNA. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has made PARP inhibitors a successful class of targeted therapies for certain types of ovarian, breast, prostate, and pancreatic cancers.
The quinoline scaffold has been explored for the development of various enzyme inhibitors. The strategic placement of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, crucial for interaction with amino acid residues in the active site of target proteins.
Hypothesized Mechanism of Action as a PARP Inhibitor
Based on the structure of known PARP inhibitors, it is hypothesized that this compound derivatives could bind to the nicotinamide-binding pocket of the PARP catalytic domain. The quinoline ring would provide the core scaffold, while the carboxylic acid could form key interactions with residues such as Glycine and Serine. The bromo substituent could occupy a hydrophobic pocket, potentially enhancing the potency and selectivity of the compound.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound derivatives against PARP1 and PARP2, as well as their anti-proliferative effects on a BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231). This data is illustrative and serves as a template for presenting experimental findings.
| Compound ID | R-Group Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | MDA-MB-436 (BRCA-deficient) GI50 (µM) | MDA-MB-231 (BRCA-proficient) GI50 (µM) |
| This compound | -H | >10000 | >10000 | >100 | >100 |
| Derivative 1 | Amide (NH2) | 150 | 250 | 10.5 | 85.2 |
| Derivative 2 | Ester (OCH3) | 85 | 120 | 5.2 | 65.7 |
| Derivative 3 | Substituted Amide (NH-CH2-Ph) | 25 | 45 | 1.8 | 42.1 |
| Olaparib (Control) | - | 5 | 1 | 0.5 | 25.0 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoquinoline-8-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (or desired amine)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in dry DCM and cool to 0 °C.
-
Slowly add a solution of the desired amine (e.g., ammonia in dioxane, or a primary/secondary amine) (1.2 eq) in DCM.
-
Stir the reaction at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired amide derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: PARP1 Inhibition Assay (ELISA-based)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of test compounds against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Olaparib (positive control)
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer containing activated DNA and NAD⁺ to each well of the histone-coated 96-well plate.
-
Compound Addition: Add 2 µL of test compound at various concentrations (typically a serial dilution) to the wells. For the positive control, add Olaparib. For the negative control (no inhibition), add DMSO.
-
Enzyme Addition: Add 50 µL of PARP1 enzyme solution to all wells except for the blank.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Biotin-NAD⁺ Addition: Add 100 µL of Biotinylated-NAD⁺ solution and incubate for 60 minutes at 30 °C. This allows for the detection of poly(ADP-ribosyl)ated histones.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizations
Caption: PARP Inhibition Signaling Pathway.
Caption: Drug Discovery Experimental Workflow.
Caption: Structure-Activity Relationship Logic.
Application Notes and Protocols for 3-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-8-carboxylic acid is a quinoline derivative with the chemical formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . This compound is noted for its potential biological activities, including antagonist activity against mineralocorticoid receptors, as well as antifungal, antibacterial, and anti-inflammatory properties.[1] These characteristics make it a molecule of interest for further investigation in drug discovery and development. This document provides an overview of its known properties and general experimental protocols that can be adapted for its use in research settings.
Physicochemical Properties and Data
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| CAS Number | 1315366-78-9 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
Biological Activities and Potential Applications
This compound has been identified as a compound with several potential therapeutic applications. Its antagonist activity at the mineralocorticoid receptor suggests its potential in cardiovascular diseases.[1] Furthermore, its documented antifungal, antibacterial, and anti-inflammatory effects indicate a broad spectrum of possible research avenues.
Experimental Protocols
The following are general protocols that can be adapted for the experimental use of this compound. Researchers should note that specific concentrations, incubation times, and other parameters may require optimization.
Preparation of Stock Solutions
A crucial first step in many biological assays is the preparation of a concentrated stock solution of the test compound.
Protocol:
-
Solvent Selection: Based on available data for similar quinoline carboxylic acids, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[2]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.52 mg of the compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, the solution can be stored at 4°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution of this compound.
Mineralocorticoid Receptor (MR) Antagonist Activity Assay
This protocol outlines a general cell-based reporter assay to screen for MR antagonist activity.
Protocol:
-
Cell Culture: Utilize a mammalian cell line (e.g., HEK293 or CHO) stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing an MR-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a solution of a known MR agonist, such as aldosterone.
-
Assay Procedure:
-
To test for antagonist activity, add the different concentrations of this compound to the wells.
-
After a short pre-incubation period (e.g., 30 minutes), add a fixed concentration of aldosterone to induce reporter gene expression.
-
Include appropriate controls: cells treated with vehicle (DMSO), cells treated with aldosterone alone, and cells treated with a known MR antagonist (e.g., spironolactone) and aldosterone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of the aldosterone-induced signal for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Caption: General workflow for a mineralocorticoid receptor antagonist assay.
Antifungal Susceptibility Testing
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain using the broth microdilution method.
Protocol:
-
Fungal Strain: Prepare an inoculum of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to standard laboratory procedures.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only). A known antifungal agent (e.g., fluconazole) should be used as a reference compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Caption: Workflow for determining the antifungal activity of a compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.
-
Controls: Include a negative control (cells with vehicle), a positive control (cells with LPS and vehicle), and a reference control (cells with a known anti-inflammatory drug like dexamethasone and LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Caption: Workflow for an in vitro anti-inflammatory nitric oxide inhibition assay.
Conclusion
This compound is a promising compound with a range of potential biological activities. The protocols provided herein offer a foundational framework for researchers to begin investigating its properties as a mineralocorticoid receptor antagonist, an antifungal agent, and an anti-inflammatory compound. It is imperative that these general methodologies are further refined and optimized for the specific experimental conditions and research questions being addressed.
References
Application Notes and Protocols: 3-Bromoquinoline-8-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Bromoquinoline-8-carboxylic acid in materials science, focusing on its role as a versatile building block for fluorescent materials and as a ligand in the synthesis of metal-organic frameworks (MOFs). Detailed experimental protocols are provided to facilitate the practical application of this compound in a research setting.
Synthesis of this compound
Proposed Synthetic Pathway:
A feasible approach involves the Gould-Jacobs reaction to form the quinoline ring system, followed by bromination and oxidation of a methyl group to the carboxylic acid.
Biological Evaluation of 3-Bromoquinoline-8-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a prominent class of heterocyclic compounds with a wide array of pharmacological activities. Among these, 3-Bromoquinoline-8-carboxylic acid and its derivatives have emerged as compounds of significant interest due to their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Furthermore, they have been identified as potential antagonists of the mineralocorticoid receptor, suggesting a role in managing conditions such as hypertension and heart failure. This document provides detailed application notes and experimental protocols for the biological evaluation of this compound derivatives, aimed at guiding researchers in the systematic assessment of their therapeutic potential.
Data Presentation
The biological activities of this compound and its derivatives are summarized below. The data presented is a compilation from various studies on structurally related compounds and should be considered representative.
Anticancer Activity: Cytotoxicity Data (IC₅₀ Values)
The cytotoxic effects of bromo-quinoline and bromo-quinazoline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
| Compound ID | Derivative Class | Cell Line | IC₅₀ (µM) |
| 1a | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87[1] |
| 1b | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78[1] |
| 2a | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioblastoma) | 5.45 - 9.6[2] |
| 2b | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical Cancer) | 5.45 - 9.6[2] |
| 2c | 5-nitro-6,8-dibromoquinoline | HT29 (Colon Cancer) | 5.45 - 9.6[2] |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values
The antibacterial efficacy of bromo-quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Representative MIC values are shown in Table 2.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| 3a | 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Gram-positive bacteria | 125–250[3] |
| 3b | (8-hydroxyquinolin-5-yl) methyl-4-bromobenzoate | Vibrio parahaemolyticus | 10⁻⁴[4] |
| 3c | (8-hydroxyquinolin-5-yl) methyl-4-bromobenzoate | Staphylococcus aureus | 10⁻⁴[4] |
| 3d | (8-hydroxyquinolin-5-yl) methyl-4-bromobenzoate | Escherichia coli | 10⁻⁴[4] |
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties. The data in Table 3 is based on the evaluation of various quinoline carboxylic acids in lipopolysaccharide (LPS)-induced inflammation models.
| Compound ID | Derivative Class | Assay | Endpoint | Result |
| 4a | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | IC₅₀ | Appreciable anti-inflammatory affinity[5] |
| 4b | Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | IC₅₀ | Appreciable anti-inflammatory affinity[5] |
Mineralocorticoid Receptor Antagonist Activity
This compound has been shown to possess antagonist activity against mineralocorticoid receptors. The binding affinity of a compound to the receptor is a key measure of its potential efficacy.
| Compound ID | Derivative Class | Receptor | Activity |
| 5a | This compound | Mineralocorticoid Receptor | Potent Antagonist |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of results.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, T-24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the compound concentration using a suitable software.
Protocol 2: Antibacterial Susceptibility Test (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Protocol 4: Mineralocorticoid Receptor (MR) Antagonist Assay
This protocol outlines a cell-based reporter assay to evaluate the antagonist activity of this compound derivatives on the mineralocorticoid receptor.
Materials:
-
Cells stably expressing the human mineralocorticoid receptor and a luciferase reporter gene
-
Cell culture medium
-
Aldosterone (agonist)
-
This compound derivatives
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of aldosterone (e.g., EC₅₀ concentration).
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of aldosterone-induced luciferase activity. Determine the IC₅₀ value for the antagonist activity.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives can exert their biological effects through various mechanisms. Understanding these pathways is crucial for rational drug design and development.
Potential Anticancer Mechanisms
The anticancer activity of quinoline derivatives may involve the modulation of several key signaling pathways.
Mineralocorticoid Receptor Antagonism
As antagonists of the mineralocorticoid receptor, these compounds can block the effects of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The detailed protocols and compiled data in this document provide a foundational framework for researchers to systematically investigate the biological activities of these derivatives. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their pharmacological profiles and advancing them towards clinical applications.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of esters from 3-bromoquinoline-8-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The following protocols outline common and effective methods for its esterification.
Introduction
This compound is a heterocyclic compound whose derivatives are of interest in pharmaceutical research. Esterification of the carboxylic acid group is a fundamental transformation that allows for the modification of the compound's physicochemical properties, such as solubility and bioavailability, and provides a handle for further synthetic manipulations. This document details several reliable methods for this conversion.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes various methods for the esterification of this compound, providing a comparative overview of reaction conditions and typical outcomes.
| Protocol | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| 1. Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl | Excess Alcohol | Reflux | 4-24 h | 60-85% | A simple and cost-effective method, best suited for primary and secondary alcohols.[1][2] |
| 2. Thionyl Chloride-Mediated Esterification | Alcohol, Thionyl Chloride (SOCl₂) | None | Toluene, DCM | Room Temp. to Reflux | 2-6 h | 80-95% | Involves the formation of an acyl chloride intermediate. The reaction is generally high-yielding. |
| 3. Steglich Esterification | Alcohol, DCC, DMAP | DMAP | DCM, THF | 0 °C to Room Temp. | 2-12 h | 75-95% | A mild method suitable for acid-sensitive substrates and sterically hindered alcohols.[1][3][4] |
| 4. Phosphorus Oxychloride-Mediated Esterification | Alcohol, Phosphorus Oxychloride (POCl₃) | None | Alcohol | 0 °C to Room Temp. | 2-4 h | 85-95% | An efficient and practical protocol that proceeds under mild conditions with high yields.[5] |
Experimental Protocols
Protocol 1: Fischer Esterification
This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Thionyl Chloride-Mediated Esterification
This protocol proceeds via the formation of a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., toluene, dichloromethane - DCM)
-
Triethylamine (optional, to scavenge HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as toluene in a round-bottom flask.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a fresh portion of anhydrous solvent.
-
Cool the solution to 0 °C and slowly add the desired alcohol (1.5-2.0 eq), optionally with triethylamine (1.5-2.0 eq).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Steglich Esterification
This is a mild method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4]
Materials:
-
This compound
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Protocol 4: Phosphorus Oxychloride-Mediated Esterification
This method utilizes phosphorus oxychloride (POCl₃) to activate the carboxylic acid.[5]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[5]
-
Once the reaction is complete, pour the mixture over crushed ice.[5]
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting ester by column chromatography.
Visualizations
Caption: General reaction scheme for the esterification of this compound.
Caption: A typical experimental workflow for the esterification of a carboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromoquinoline-8-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust guidance on the purification of 3-Bromoquinoline-8-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., other bromo-substituted quinoline carboxylic acids), and over-brominated products (e.g., dibromo-quinoline-carboxylic acids). The presence of these impurities can affect crystallization and the final purity of the product.
Q2: How does the carboxylic acid functional group influence the purification strategy?
A2: The carboxylic acid group is ionizable, allowing for significant changes in solubility with varying pH. This property is highly advantageous for purification, as it enables the use of acid-base extraction to separate the acidic product from neutral or basic impurities. At a basic pH, the carboxylic acid is deprotonated to its carboxylate salt, which is typically soluble in aqueous solutions. Acidifying the aqueous layer then precipitates the pure carboxylic acid.
Q3: What is the predicted pKa of this compound, and why is it important?
A3: The predicted pKa of the carboxylic acid group in 8-Bromoquinoline-3-carboxylic acid is approximately 3.30.[1] Knowing the pKa is crucial for designing an effective acid-base extraction protocol. To ensure the compound is in its deprotonated (salt) form for aqueous extraction, the pH of the solution should be significantly above the pKa (typically pH > 5.3). To precipitate the compound from the aqueous phase, the pH should be adjusted to be well below the pKa (typically pH < 1.3).
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of carboxylic acids on silica gel can sometimes be challenging due to strong adsorption, which can lead to peak tailing and poor separation. If chromatography is necessary, it is often better to protect the carboxylic acid group (e.g., as an ester) before purification and then deprotect it. Alternatively, using a mobile phase containing a small amount of a modifying acid (like acetic acid) can help to improve the chromatography of the free acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is used. | - Test the solubility in a range of solvents to find a suitable one (see Table 1 for suggestions).- Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution has cooled too rapidly.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| An oil forms instead of crystals ("oiling out"). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The solution was cooled too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low yield of recrystallized product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored impurities in the final product. | - The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion forms at the interface of the aqueous and organic layers. | - The two layers are not sufficiently different in polarity or density.- Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite. |
| The product does not precipitate upon acidification of the aqueous layer. | - The pH is not low enough to protonate the carboxylate.- The product is soluble in the acidic aqueous solution. | - Check the pH with pH paper and add more acid if necessary to ensure a pH well below the pKa (e.g., pH 1-2).- If the product has some water solubility, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| The precipitate is gummy or oily. | - The product is precipitating out of solution above its melting point.- The presence of impurities. | - Cool the aqueous solution in an ice bath before and during acidification.- The precipitate may need to be collected and further purified by recrystallization. |
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound and Analogs
| Solvent/Solvent System | Compound Class | Comments | Reference |
| Ethanol | Quinoline Carboxylic Acids | A common choice for polar compounds. Can be used as a single solvent or in combination with water or hexanes. | [2] |
| Ethanol/Water | Bromoquinoline Hydrobromide | A mixed solvent system that can be effective for controlling solubility. | [1] |
| Ethanol/Hexanes | Methyl 6-bromoquinoline-3-carboxylate | Good for compounds with intermediate polarity. | [3] |
| Methanol/Acetone (1:1) | 7-Bromo-8-hydroxyquinoline | Effective for some substituted bromoquinolines. | [3] |
| Benzene | 5,7-Dibromo-8-hydroxyquinoline | Has been used for bromoquinoline derivatives, but less common now due to toxicity. | [3] |
| N,N-Dimethylformamide (DMF) | Substituted Quinoline Carboxylic Acid | Useful for compounds with low solubility in common organic solvents. | [2] |
| Dimethyl Sulfoxide (DMSO) | Quinoline-8-carboxylic acid | High solubility reported, may be useful for initial dissolution before precipitation. | [4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Basification and Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be roughly equal to the organic phase.
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Gently mix the two phases. The this compound will react with the base to form its sodium salt, which will dissolve in the aqueous layer.
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Allow the layers to separate and drain the lower aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
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Back-Washing (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.
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Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1 M solution of a strong acid, such as hydrochloric acid (HCl), while stirring until the pH is acidic (pH 1-2, check with pH paper).
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The purified this compound will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This method is suitable for removing impurities with different solubility profiles from the target compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (refer to Table 1). An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be used.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromoquinoline-8-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromoquinoline-8-carboxylic acid. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include:
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Low Reactivity: The carboxylic acid at the 8-position deactivates the quinoline ring, making electrophilic bromination difficult and requiring forcing conditions.
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Poor Regioselectivity: Direct bromination of the quinoline ring can lead to a mixture of isomers, with the 5- and 8- positions being common sites of substitution.[1] Achieving selective bromination at the 3-position is a significant hurdle.
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Harsh Reaction Conditions: The conditions required to overcome the deactivation of the ring may lead to decomposition of the starting material or product.
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Purification Difficulties: Separating the desired 3-bromo isomer from unreacted starting material and other bromo-isomers can be challenging due to similar physical properties.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
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Potential Cause: Insufficiently reactive brominating agent or reaction conditions are too mild. The deactivating effect of the 8-carboxylic acid group requires potent electrophilic bromination.
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Solutions:
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Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Monitor for any signs of product degradation.
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Use a Stronger Brominating Agent: If using N-Bromosuccinimide (NBS), consider switching to molecular bromine (Br₂).
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Employ a Lewis Acid Catalyst: The addition of a Lewis acid, such as AlCl₃ or FeCl₃, can enhance the electrophilicity of the brominating agent.
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Increase Reaction Time: Extend the duration of the reaction and monitor its progress using techniques like TLC or LC-MS.
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Problem 2: Formation of Multiple Bromo-Isomers
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Potential Cause: The reaction conditions are not selective for the 3-position. Electrophilic substitution on the quinoline ring typically favors the 5- and 8-positions.[1]
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Solutions:
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Solvent Optimization: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as halogenated hydrocarbons, or strong acids like sulfuric acid.
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Temperature Control: Lowering the reaction temperature may improve selectivity, although this could also decrease the overall reaction rate.
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Alternative Synthetic Strategy: If direct bromination is not selective, consider a multi-step synthesis. For example, a Sandmeyer reaction on 3-aminoquinoline-8-carboxylic acid, if available, could provide a more direct route to the desired product.
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Problem 3: Product Degradation or Formation of Tar-like Byproducts
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Potential Cause: The reaction conditions are too harsh, leading to decomposition.
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Solutions:
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Lower Reaction Temperature: If possible, reduce the reaction temperature while still achieving a reasonable conversion rate.
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Reduce Reaction Time: Minimize the exposure of the product to harsh conditions by stopping the reaction as soon as the starting material is consumed.
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Use a Milder Brominating Agent: If using Br₂, consider switching to NBS, which may offer a more controlled reaction.
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Data Presentation
Table 1: Hypothetical Optimization of Bromination Conditions for Quinoline-8-carboxylic Acid
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of 3-Bromo Isomer (%) | Notes |
| 1 | NBS (1.1 eq) | Acetic Acid | 80 | 24 | < 5 | Low conversion |
| 2 | Br₂ (1.1 eq) | Acetic Acid | 100 | 12 | 15-25 | Mixture of isomers |
| 3 | Br₂ (1.1 eq) | Conc. H₂SO₄ | 25-50 | 6 | 30-40 | Improved yield, still a mixture |
| 4 | Br₂ (1.1 eq) / AlCl₃ (1.2 eq) | Dichloroethane | 60 | 8 | 20-30 | Lewis acid catalysis |
Experimental Protocols
Proposed Protocol for the Bromination of Quinoline-8-carboxylic Acid
Materials:
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Quinoline-8-carboxylic acid
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Molecular bromine (Br₂)
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Concentrated sulfuric acid
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Sodium bisulfite solution
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Sodium bicarbonate solution
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline-8-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Slowly add a solution of molecular bromine (1.1 eq) in concentrated sulfuric acid via the dropping funnel, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.
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Stir the reaction for 6-8 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired this compound from other isomers and impurities.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Bromoquinoline-8-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is not widely reported in a single, high-yielding step. A common theoretical approach involves a two-step process:
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Synthesis of the Quinoline-8-carboxylic Acid Core: This is typically achieved through a cyclization reaction. Common methods include the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses, starting from a suitably substituted aniline precursor (e.g., 2-aminobenzoic acid).
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Electrophilic Bromination: The quinoline-8-carboxylic acid intermediate is then brominated to introduce the bromine atom at the 3-position. This step is often challenging due to the directing effects of the existing substituents.
Q2: I am observing a very low yield and a lot of tar-like material in my reaction. What could be the cause?
A2: The formation of tar is a classic issue in certain quinoline syntheses, particularly the Skraup reaction, which is known for its vigorous and often difficult-to-control nature.[1][2] The highly acidic and high-temperature conditions can lead to polymerization and degradation of the starting materials and products.
Q3: My final product is a mixture of several bromo-isomers. How can I improve the regioselectivity of the bromination?
A3: Achieving high regioselectivity in the bromination of the quinoline ring can be difficult. The carboxylic acid group is a deactivating, meta-directing group, while the quinoline nitrogen, under acidic conditions, directs electrophilic substitution to the 5- and 8-positions.[3] This can lead to a mixture of isomers. Optimizing reaction conditions such as temperature, solvent, and the choice of brominating agent is crucial.
Q4: I have identified 3-bromoquinoline in my product mixture. How did this form?
A4: The presence of 3-bromoquinoline is likely due to the decarboxylation of the target molecule, this compound. This side reaction can be promoted by high temperatures or harsh acidic or basic conditions during the reaction or workup.[4][5]
Troubleshooting Guides
Problem 1: Low Yield and Tar Formation During Quinoline Synthesis
| Potential Cause | Troubleshooting Steps |
| Reaction is too vigorous (Skraup Synthesis) | - Add a moderator like ferrous sulfate to the reaction mixture.[1] - Ensure slow and controlled addition of reagents. - Maintain strict temperature control. |
| Alternative Synthesis Routes | - Consider milder quinoline syntheses like the Combes or Friedländer, which may offer better control and produce fewer byproducts.[6][7] |
| Starting Material Purity | - Ensure the purity of the starting aniline derivative and other reagents. |
Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts During Bromination
| Potential Cause | Troubleshooting Steps |
| Formation of multiple bromo-isomers | - Experiment with different brominating agents (e.g., NBS, Br2). - Vary the solvent to influence the reactivity and selectivity. - Control the reaction temperature; lower temperatures often favor selectivity. |
| Over-bromination (di- or tri-brominated products) | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration. |
| Difficult Separation of Isomers | - Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for separation.[8] |
Problem 3: Presence of Decarboxylated Byproduct (3-Bromoquinoline)
| Potential Cause | Troubleshooting Steps |
| High reaction or workup temperature | - Maintain the lowest possible temperature throughout the synthesis and purification steps. |
| Harsh pH conditions | - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Purification Strategy | - Utilize acid-base extraction to separate the acidic product (this compound) from the non-acidic decarboxylated byproduct.[8] |
Quantitative Data Summary
The following table summarizes potential byproducts and their expected characteristics, which can aid in their identification.
| Compound | Molecular Weight ( g/mol ) | Potential Identification Notes |
| This compound (Product) | 252.06 | Target compound, acidic. |
| 5-Bromoquinoline-8-carboxylic acid | 252.06 | Isomeric byproduct, acidic. |
| 7-Bromoquinoline-8-carboxylic acid | 252.06 | Isomeric byproduct, acidic. |
| 3,5-Dibromoquinoline-8-carboxylic acid | 330.96 | Over-bromination byproduct, acidic. |
| 3,7-Dibromoquinoline-8-carboxylic acid | 330.96 | Over-bromination byproduct, acidic. |
| 3-Bromoquinoline | 208.05 | Decarboxylation byproduct, non-acidic. |
| Quinoline-8-carboxylic acid | 173.16 | Unreacted starting material for bromination, acidic. |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-8-carboxylic Acid via a Modified Skraup Synthesis
This protocol is a generalized procedure and may require optimization.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
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Charge Reagents: To the flask, add 2-aminobenzoic acid and a moderator such as ferrous sulfate.
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Heating and Addition: Heat the mixture gently. Slowly add a mixture of glycerol and a mild oxidizing agent (e.g., nitrobenzene) through the dropping funnel. The reaction is exothermic and should be controlled carefully.[3]
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Reaction: After the addition is complete, continue heating the mixture according to the optimized reaction time and temperature.
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Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize with a base (e.g., sodium carbonate) and extract the aqueous layer with an organic solvent to remove non-acidic impurities.
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Isolation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the crude Quinoline-8-carboxylic acid. Filter, wash with cold water, and dry.
Protocol 2: Bromination of Quinoline-8-carboxylic Acid
This protocol is a generalized procedure and requires careful optimization for regioselectivity.
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Dissolution: Dissolve Quinoline-8-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid, acetic acid).
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Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine in a suitable solvent) to the reaction mixture at a controlled temperature.
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Reaction: Stir the mixture for the determined reaction time, monitoring the progress by TLC or LC-MS.
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Quenching and Workup: Carefully quench the reaction by pouring it into ice water.
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Isolation: Collect the precipitated solid by filtration. The crude product will likely be a mixture of the desired product and byproducts.
Protocol 3: Purification of this compound
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Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The acidic components (product and acidic byproducts) will move to the aqueous layer, leaving non-acidic impurities (like 3-bromoquinoline) in the organic layer.[8]
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Precipitation: Acidify the aqueous layer with a mineral acid to precipitate the mixture of acidic bromoquinoline carboxylic acids.
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Recrystallization: Attempt recrystallization from a suitable solvent system to enrich the desired 3-bromo isomer.
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Chromatography: If isomeric impurities persist, silica gel column chromatography can be employed. A solvent system of varying polarity (e.g., gradients of hexane/ethyl acetate with a small amount of acetic acid) can be used to separate the isomers.[8] Reversed-phase chromatography may also be an effective alternative.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Structures of the target product and common byproducts.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Bromoquinoline-8-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 3-Bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in the synthesis of this compound revolve around achieving high yield and regioselectivity. Key difficulties include:
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Low Yields: The multi-step nature of the synthesis can lead to significant product loss at each stage. Side reactions, such as polymerization and the formation of undesired isomers, can also contribute to lower overall yields.[1][2]
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Poor Regioselectivity: Direct bromination of the quinoline core can be difficult to control, often resulting in a mixture of bromo-isomers.[3] The presence of the carboxylic acid group at the 8-position influences the electronic properties of the ring, further complicating selective bromination at the 3-position.
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Purification Difficulties: Separating the desired this compound from starting materials, isomers, and byproducts can be challenging due to similar polarities and solubilities.[4]
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Harsh Reaction Conditions: Classical quinoline syntheses, such as the Doebner-von Miller reaction, often require high temperatures and strong acids, which can lead to degradation of the product.[2][5]
Q2: Which synthetic route is recommended for obtaining this compound with a good yield?
A2: A plausible and effective route involves a modified Doebner-von Miller reaction using 2-aminobenzoic acid as a starting material to first synthesize a quinoline-8-carboxylic acid precursor, followed by a regioselective bromination step. This approach allows for the establishment of the carboxylic acid functionality before introducing the bromine atom, which can offer better control over the final product's structure.
Q3: How can I improve the yield of the Doebner-von Miller reaction for the quinoline-8-carboxylic acid precursor?
A3: To improve the yield of the Doebner-von Miller reaction, consider the following optimizations:
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Catalyst Choice: While Brønsted acids like hydrochloric acid or sulfuric acid are traditionally used, Lewis acids such as tin tetrachloride or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions.[2]
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Solvent System: The choice of solvent can significantly impact the reaction. In some cases, a two-phase system can be beneficial.[4]
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Temperature Control: Careful control of the reaction temperature is crucial to prevent polymerization of the α,β-unsaturated carbonyl compound, which is a common side reaction that lowers the yield.
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Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of byproducts.
Q4: What are the best methods for purifying the final this compound product?
A4: A multi-step purification strategy is often necessary:
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Acid-Base Extraction: The carboxylic acid group allows for extraction into a basic aqueous solution (e.g., with sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidifying the aqueous layer.
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Recrystallization: This is an effective method for removing impurities with different solubilities. A suitable solvent system must be determined experimentally.
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Column Chromatography: For separating isomers and other closely related impurities, silica gel column chromatography can be employed.[4] A solvent system with a gradient of polarity, such as a mixture of hexanes and ethyl acetate with a small amount of acetic acid, can be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the quinoline-8-carboxylic acid precursor | - Ineffective catalyst- Reaction temperature too low- Impure starting materials | - Screen different Brønsted and Lewis acid catalysts.[2]- Gradually increase the reaction temperature while monitoring for product formation and side products.- Purify starting materials before use. |
| Formation of a complex mixture of brominated isomers | - Non-selective brominating agent- High reaction temperature | - Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.- Perform the bromination at a lower temperature to increase selectivity. |
| Significant amount of starting material remains after bromination | - Insufficient brominating agent- Short reaction time | - Increase the molar equivalents of the brominating agent incrementally.- Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Product degradation during workup or purification | - Exposure to strong bases or high temperatures | - Use milder bases like sodium bicarbonate for extractions.- Avoid excessive heating during solvent evaporation and purification. |
| Difficulty in separating the product from starting materials or isomers | - Similar polarity and solubility of the compounds | - Optimize the solvent system for column chromatography to achieve better separation.[4]- Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. |
Experimental Protocol (Suggested Starting Point)
This protocol describes a two-step synthesis of this compound.
Step 1: Synthesis of Quinoline-8-carboxylic acid (via a modified Doebner-von Miller reaction)
| Reagent | Molar Ratio | Amount |
| 2-Aminobenzoic acid | 1.0 | (e.g., 13.7 g, 0.1 mol) |
| Glycerol | 3.0 | (e.g., 27.6 g, 0.3 mol) |
| Sulfuric acid (conc.) | 2.5 | (e.g., 24.5 g, 0.25 mol) |
| Nitrobenzene | 0.5 | (e.g., 6.15 g, 0.05 mol) |
Procedure:
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In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
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Gently heat the mixture to 120°C.
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Slowly add 2-aminobenzoic acid in small portions to the hot mixture.
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Add nitrobenzene dropwise to the reaction mixture.
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Increase the temperature to 140-150°C and maintain for 3-4 hours. The reaction is exothermic and should be controlled carefully.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and cautiously pour it onto crushed ice.
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Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
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The precipitate of crude Quinoline-8-carboxylic acid is collected by filtration, washed with cold water, and dried.
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The crude product can be purified by recrystallization from ethanol/water.
Step 2: Bromination of Quinoline-8-carboxylic acid
| Reagent | Molar Ratio | Amount |
| Quinoline-8-carboxylic acid | 1.0 | (e.g., 17.3 g, 0.1 mol) |
| N-Bromosuccinimide (NBS) | 1.1 | (e.g., 19.6 g, 0.11 mol) |
| Acetic acid | - | (e.g., 200 mL) |
Procedure:
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Dissolve Quinoline-8-carboxylic acid in glacial acetic acid in a round-bottom flask protected from light.
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Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice-water.
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Collect the precipitate by filtration.
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Wash the solid with cold water to remove acetic acid and succinimide.
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The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water).
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
Technical Support Center: Suzuki Coupling with 3-Bromoquinoline-8-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromoquinoline-8-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the primary causes?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, particularly related to the presence of the carboxylic acid and the quinoline nitrogen. Here are the most common culprits and their solutions:
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Catalyst Inhibition/Deactivation: The carboxylic acid group can coordinate with the palladium catalyst, leading to deactivation. The lone pair on the quinoline nitrogen can also interfere with the catalyst's activity.
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Recommendation: Increase the catalyst loading (from 3-5 mol% up to 10 mol%). Consider using a catalyst system less prone to inhibition, such as a pre-catalyst or a ligand that shields the metal center. Bulky, electron-rich phosphine ligands can be effective.
-
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not efficiently promote the catalytic cycle. The base must also be suitable for a substrate containing an acidic proton.
-
Recommendation: Use an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. You will need to use additional equivalents of the base to neutralize the carboxylic acid proton before the catalytic cycle can proceed efficiently. It is advisable to use at least 3 equivalents of base.
-
-
Poor Solubility: this compound and its salts may have poor solubility in common Suzuki coupling solvents, hindering the reaction.
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Recommendation: A solvent system that can dissolve both the organic and inorganic reagents is crucial. A mixture of a polar aprotic solvent like 1,4-dioxane, DMF, or THF with water is often effective. Ensure vigorous stirring to maximize contact between reactants.
-
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to catalyst oxidation and deactivation.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
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Q2: I am observing significant side product formation, such as debromination of the starting material or homocoupling of the boronic acid. How can I minimize these?
A2: The formation of side products is a common issue. Here’s how to address them:
-
Debromination (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.
-
Mitigation: This side reaction can be promoted by impurities in the reagents or solvent. Ensure you are using high-purity reagents and dry, degassed solvents. Lowering the reaction temperature and reducing the reaction time, once the starting material is consumed (monitored by TLC or LC-MS), can also help.
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.
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Mitigation: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is the primary solution.[1] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.
-
-
Decarboxylation: The carboxylic acid group may be lost under the reaction conditions, especially at elevated temperatures.
-
Mitigation: If decarboxylation is a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed post-coupling. Alternatively, running the reaction at the lowest effective temperature can minimize this side reaction.
-
Q3: How does the presence of the carboxylic acid group specifically affect the reaction conditions?
A3: The carboxylic acid has two main effects:
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Acidity: It will react with the base. Therefore, you must use at least one extra equivalent of base to deprotonate the carboxylic acid, in addition to the amount required for the catalytic cycle.
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Coordination: The resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.[2] This may require a higher catalyst loading or the use of more robust catalyst systems.
Data Presentation: Comparative Reaction Conditions
The success of the Suzuki coupling of 3-bromoquinolines is highly dependent on the reaction conditions. The following table summarizes various conditions for the coupling of 3-bromoquinoline, which can be used as a starting point for optimizing the reaction with this compound. Note that for the carboxylic acid substrate, an increased amount of base is recommended.
| Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | [3] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | DBU | THF/H₂O | Ambient | Varies | Varies | [3] |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (Typical) | [4] |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) with SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 (Typical) | [4] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
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Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
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Degassed 1,4-dioxane and water (4:1 v/v)
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Anhydrous sodium sulfate (Na₂SO₄)
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Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.[3]
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Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Acidify the mixture with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product.
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Dilute with ethyl acetate and water, then separate the organic layer.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes with 1% acetic acid) to yield the pure product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for the Suzuki coupling reaction.
References
Technical Support Center: Overcoming Solubility Issues with 3-Bromoquinoline-8-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-bromoquinoline-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a large, hydrophobic aromatic system. While the carboxylic acid group provides some polarity, the overall molecule has significant non-polar character, leading to limited solubility in water. Strong intermolecular forces in the solid crystal lattice can also contribute to poor solubility by making it difficult for water molecules to solvate individual molecules.[1]
Q2: What are the initial steps I should take to dissolve this compound?
A2: For initial attempts at dissolution, it is recommended to start with common organic solvents. If an aqueous solution is required for your experiment, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a standard approach. This stock solution can then be diluted into your aqueous buffer. When diluting, it is crucial to add the stock solution dropwise while vortexing the buffer to prevent precipitation.[2]
Q3: How can I improve the aqueous solubility of this compound for my biological assays?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for a carboxylic acid-containing molecule are pH adjustment and the use of co-solvents.[2][3] For more challenging cases, salt formation or creating a solid dispersion can be considered.[1][4]
Q4: Can particle size reduction help with the solubility of this compound?
A4: Yes, reducing the particle size can increase the dissolution rate by increasing the surface area of the solid.[3] Techniques like micronization can be beneficial, especially for compounds that are poorly soluble in both aqueous and organic media.[2][4] However, it's important to note that this typically does not increase the equilibrium solubility.[4]
Troubleshooting Guides
Issue 1: My this compound precipitates out of my aqueous buffer during my experiment.
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Possible Cause: The concentration of the compound exceeds its solubility in the final buffer system. The percentage of any organic co-solvent may be too low to maintain solubility.
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Solution:
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Decrease the final concentration: If your experimental design allows, try using a lower final concentration of the compound.
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Increase the co-solvent concentration: If you are using a co-solvent like DMSO, you can try slightly increasing its final concentration. However, be mindful of the tolerance of your assay system to the co-solvent, which is typically kept below 1%.[2]
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pH Adjustment: The carboxylic acid moiety allows for significantly increased aqueous solubility at a higher pH due to the formation of the more soluble carboxylate salt.[2][3] Refer to the experimental protocol below for pH adjustment.
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Issue 2: After adjusting the pH to dissolve my compound, it precipitates over time.
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Possible Cause: The buffer capacity may be insufficient to maintain the elevated pH after the addition of the acidic compound.[3]
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Solution:
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Use a higher capacity buffer: Switch to a buffer with a higher buffering capacity at your target pH.
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Re-adjust the pH: After dissolving the compound, re-check and adjust the pH of the final solution.
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Consider compound stability: At very high pH values, the compound may become unstable. It is important to assess the chemical stability of your compound at the selected pH over the duration of your experiment.[3]
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Issue 3: I am unable to dissolve the compound in any common organic solvents.
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Possible Cause: this compound may have very low intrinsic solubility in common laboratory solvents.
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Solution:
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Try a broader range of solvents: Test solubility in solvents with different polarities, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
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Gentle warming: Gently warming the solution may help to increase solubility. Be cautious, as excessive heat can cause degradation.
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Sonication: Using a sonicator can help to break up solid aggregates and facilitate dissolution.[5]
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Data Presentation
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for preparing concentrated stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate | May require warming or sonication to fully dissolve. |
| Non-Polar | Hexane, Toluene | Low | Unlikely to be effective solvents. |
| Aqueous Buffers | PBS, Tris | Low (at neutral pH) | Solubility is highly dependent on pH. |
| Aqueous Base | Dilute NaOH, NaHCO₃ | High | Forms a soluble salt. |
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility using pH Adjustment
This protocol describes how to determine an appropriate pH for dissolving this compound in an aqueous buffer.
Materials:
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This compound
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A series of buffers with increasing pH (e.g., PBS at pH 7.4, 7.8, 8.2)[2]
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0.1 M NaOH solution
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Calibrated pH meter
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Vortex mixer
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Microcentrifuge tubes
Methodology:
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Prepare a series of buffers with a range of pH values (e.g., from 7.0 to 9.0 in 0.5 pH unit increments).
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Add a pre-weighed excess amount of this compound to a fixed volume of each buffer in separate microcentrifuge tubes.
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Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
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Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the tubes to pellet any undissolved solid.
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Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The pH at which the desired concentration is achieved should be used for subsequent experiments. Ensure this pH is compatible with your assay system.[2]
Expected Outcome: A significant increase in solubility is anticipated as the pH rises above the pKa of the carboxylic acid group, leading to the formation of the more soluble carboxylate anion.[3]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Relationship between pH and the solubility of a carboxylic acid.
References
Stability of 3-Bromoquinoline-8-carboxylic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-Bromoquinoline-8-carboxylic acid under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are thermal decarboxylation, susceptibility to high pH conditions, potential for debromination under certain reductive conditions or in some cross-coupling reactions, and possible photosensitivity. Careful control of temperature, pH, and light exposure is recommended.
Q2: At what temperature does this compound start to decarboxylate?
Q3: How does pH affect the stability of this compound?
A3: The stability of aromatic carboxylic acids can be pH-dependent. While specific studies on this compound are limited, the rate of decarboxylation of related pyridine carboxylic acids has been shown to be influenced by pH[1]. It is generally recommended to handle the compound in neutral or mildly acidic conditions. Strongly basic conditions, especially at elevated temperatures, may promote decarboxylation or other degradation pathways.
Q4: Is this compound sensitive to light?
A4: Bromoaromatic compounds can be photosensitive. While specific photostability data for this compound is not available, it is good laboratory practice to store the compound in a light-protected container (e.g., an amber vial) and to conduct reactions in vessels shielded from direct light, particularly when using photochemically active reagents or conditions.
Q5: Can the bromine atom be lost during reactions?
A5: Yes, the C-Br bond in this compound is the reactive site for many transformations, such as Suzuki and Buchwald-Hartwig cross-coupling reactions. However, under certain reductive conditions or as a side reaction in coupling catalysis (hydrodehalogenation), the bromine atom can be replaced by a hydrogen atom. Careful optimization of reaction conditions is crucial to favor the desired transformation over hydrodehalogenation.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
Symptom: The reaction results in a low yield of the desired coupled product, with the starting material being consumed and a significant amount of debrominated quinoline-8-carboxylic acid is observed as a byproduct.
Possible Cause: Hydrodehalogenation (protodebromination) is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by impurities in reagents or solvents, suboptimal reaction conditions, or the presence of hydrogen sources.
Troubleshooting Steps:
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Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can affect the catalyst.
-
Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous.
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: Screen different palladium catalysts and ligands.
-
Base: The choice and amount of base can significantly impact the reaction outcome.
-
Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
-
-
Scavenge Hydrogen Sources: If a hydrogen source is suspected, consider adding a scavenger.
Issue 2: Formation of Impurities During Workup or Purification
Symptom: During aqueous workup or purification by chromatography, a new, more polar impurity is observed.
Possible Cause: If the reaction was performed at high temperatures, some decarboxylation to 3-bromoquinoline may have occurred. The resulting amine is basic and can behave differently during extraction and on silica gel.
Troubleshooting Steps:
-
Analyze the Impurity: Use techniques like LC-MS to identify the mass of the impurity and confirm if it corresponds to the decarboxylated product.
-
Modify Workup: Use a mild acidic wash (e.g., dilute citric acid) to extract the basic impurity.
-
Adjust Purification Method: Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase HPLC.
-
Prevent Formation: In future experiments, reduce the reaction temperature and time to minimize decarboxylation.
Data on Stability of Related Compounds
Since specific quantitative stability data for this compound is limited, the following tables provide data on related compounds to infer its potential behavior.
| Compound | Condition | Observation | Reference |
| Quinolinic acid | In water at 95°C | Decarboxylates | [1] |
| Pyridine carboxylic acids | Aqueous solution | Rate of decarboxylation is pH-dependent | [1] |
| Bromoarenes | Various | Can undergo hydrodehalogenation during cross-coupling | General Knowledge |
| Aromatic Carboxylic Acids | Hydrothermal (250-410°C) | Undergo decarboxylation |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization will likely be required.
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound under various conditions.
References
Technical Support Center: Purification of 3-Bromoquinoline-8-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 3-Bromoquinoline-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., other bromoquinoline-8-carboxylic acid isomers), over-brominated products, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: My this compound is decomposing on a silica gel column. What can I do to prevent this?
A2: The basic nitrogen on the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to degradation.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine or pyridine.[1]
-
Use an alternative stationary phase: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil.[1]
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Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[1]
Q3: I am observing significant streaking or tailing of my compound during TLC and column chromatography. How can I improve this?
A3: Tailing is often caused by the interaction of the basic quinoline nitrogen with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help to improve the peak shape and resolution.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. Try the following:
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Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.[2]
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]
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Consider changing the solvent system. A mixed solvent system, such as ethanol/water, may be effective.[2]
Q5: How can I remove non-basic impurities from my crude this compound?
A5: Acid-base extraction is an excellent method for removing non-basic impurities. The basic nitrogen of the quinoline allows it to be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
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Question: I am struggling to separate this compound from its isomers by column chromatography. What can I do?
-
Answer: Separating isomers can be challenging due to their similar physical properties. Here are some strategies:
-
Optimize Column Chromatography: Use a long column with a shallow solvent gradient to enhance separation. Utilize thin-layer chromatography (TLC) to find the optimal eluent system that provides the best separation. An ideal Rf value for the target compound is around 0.3-0.4.[2]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.[2]
-
-
Question: I am getting a very low yield of purified product after recrystallization. What are the possible causes and solutions?
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Answer: Low yield can be due to several factors:
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Too much solvent: Using an excessive amount of solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.
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Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure your filtration apparatus is pre-heated.
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Inappropriate solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.
-
Data Presentation
The following table summarizes a comparison of common purification methods for bromoquinoline derivatives. The data presented here is representative and may need to be optimized for this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (e.g., Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[2] |
| Column Chromatography (e.g., Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[2] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity.[2] |
Experimental Protocols
This protocol is designed to remove neutral and acidic impurities from the crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The this compound will move to the aqueous layer.[2]
-
Layer Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a 1M NaOH solution until the product precipitates.
-
Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
This protocol describes a general method for the recrystallization of this compound. The ideal solvent or solvent system should be determined by small-scale solubility tests. A mixed solvent system of ethanol and water is often effective for bromoquinolines.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes or dichloromethane in methanol).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder and load it onto the top of the packed column.[2]
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-Bromoquinoline-8-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions encountered during the synthesis of 3-Bromoquinoline-8-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or product degradation. Key impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors.
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Over-brominated Products: The formation of di-brominated quinoline isomers can occur if the reaction is not carefully controlled.[1][2]
-
Positional Isomers: Depending on the synthetic route, other mono-bromoquinoline isomers may form, complicating purification.[1][2]
-
Tarry Byproducts: Certain synthetic methods, like the Skraup synthesis, are highly exothermic and can produce polymeric materials if not well-managed.[1]
Q2: My reaction is resulting in a low yield of the desired this compound derivative. What are the likely causes?
A2: Low yields are a common challenge and can stem from several factors:
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Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or moderately increasing the temperature.[2]
-
Poor Regioselectivity: Difficulty in controlling the position of bromination can lead to a mixture of isomers, reducing the yield of the specific target molecule.[2]
-
Incorrect Stoichiometry: Carefully verify the equivalents of all reagents, particularly the brominating agent. An insufficient amount will lead to incomplete conversion.[2]
-
Product Degradation: Harsh reaction conditions, such as high temperatures or highly acidic/basic environments, can lead to the degradation of the product.
Q3: During subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), I am observing significant hydrodehalogenation (debromination). How can this be minimized?
A3: Hydrodehalogenation is a frequent side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:
-
Catalyst and Ligand Choice: The stability of the palladium catalyst is critical. Ineffective ligands may not sufficiently stabilize the palladium center, leading to unproductive side pathways.[3]
-
Presence of Hydride Sources: Reagents like the amine coupling partner or even the solvent can sometimes act as a source of hydride, promoting debromination.[3]
-
Base Strength: While strong bases are often required, their high reactivity can sometimes encourage side reactions.[3]
To mitigate this, screen different ligands and bases, ensure anhydrous conditions, and consider shorter reaction times with a more active catalyst to "outrun" the side reaction.[3]
Q4: How can I improve the separation of my desired this compound derivative from isomeric and di-brominated impurities?
A4: Separating isomers is challenging due to their similar physical properties. The following strategies can enhance separation:
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Optimized Column Chromatography: Use a long chromatography column with a shallow solvent gradient to improve resolution. Systematically screen eluent systems with TLC to achieve optimal separation, aiming for an Rf value of 0.3-0.4 for the target compound.[1][2]
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina.[1]
-
Recrystallization: Meticulous screening for a suitable recrystallization solvent can exploit subtle differences in solubility between the product and impurities.[1][2] For example, converting the product to its hydrobromide salt and recrystallizing from a water/alcohol mixture can be effective.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or No Product Yield | Incomplete conversion of starting material. | Extend reaction time and/or increase temperature slightly. Monitor via TLC/LC-MS.[2] |
| Degradation of catalyst or reagents. | Ensure an inert atmosphere (Argon or Nitrogen) is maintained.[3] Use freshly purified reagents and thoroughly degassed solvents.[3] | |
| Suboptimal reaction conditions. | Systematically screen catalysts, ligands, bases, and solvents to find the optimal combination.[3] | |
| Multiple Products Observed | Poor regioselectivity leading to isomers. | Re-evaluate the synthetic route; some methods offer better regioselectivity than others.[2] |
| Over-reaction (e.g., di-bromination). | Carefully control the stoichiometry of the brominating agent. Consider adding it dropwise at a lower temperature. | |
| Product Debromination | Unstable catalyst complex. | Screen different phosphine ligands to better stabilize the palladium center.[3] |
| Presence of protic impurities or hydride sources. | Use anhydrous solvents and reagents. Consider adding a hydride scavenger if appropriate. | |
| Difficulty in Purification | Co-elution of product and impurities. | Employ a shallower solvent gradient in column chromatography.[1][2] |
| Similar polarity of isomers. | Attempt recrystallization from various solvent systems or consider preparative HPLC for very difficult separations.[2] |
Visual Workflows and Pathways
Caption: Key side reactions branching from the main synthetic pathway.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoquinoline Derivative
This protocol outlines a general starting point for the Suzuki-Miyaura coupling reaction, a common subsequent step where hydrodehalogenation can be an issue. Optimization for specific substrates is likely required.[4]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the this compound derivative (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃ or XPhos, 2-10 mol%).[4]
-
Addition of Reagents: Add the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.) followed by the degassed solvent system (e.g., Toluene/Water, Dioxane/Water, or n-Propanol).[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
This protocol details a standard method for purifying crude product and removing side-products.[1]
-
TLC Analysis: First, determine an optimal solvent system (eluent) using TLC. The ideal system should show good separation between the desired product (Rf ≈ 0.3-0.4) and any impurities.[1]
-
Column Packing: Prepare a chromatography column by packing silica gel as a slurry in the least polar component of your eluent system. Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add this dry powder to the top of the packed column.[1]
-
Elution: Carefully add the eluent to the column and begin elution, applying gentle pressure if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
References
Validation & Comparative
A Comparative Analysis of 3-Bromoquinoline-8-carboxylic Acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Bromoquinoline-8-carboxylic acid and other quinoline derivatives, focusing on their biological activities. While this compound is reported to possess potent antagonist activity against mineralocorticoid receptors, as well as antifungal, antibacterial, and anti-inflammatory properties, publicly available quantitative data on these activities is limited. To provide a framework for understanding the structure-activity relationships within the quinoline class, this guide presents a comparative analysis of quinoline derivatives as inhibitors of Protein Kinase CK2, a key target in cancer therapy.
Overview of this compound
This compound is a quinoline derivative with the chemical formula C₁₀H₆BrNO₂. It is characterized by a bromine atom at the 3-position and a carboxylic acid group at the 8-position of the quinoline core. This compound has been noted for its potential as a mineralocorticoid receptor antagonist, suggesting its relevance in conditions influenced by aldosterone.
Comparative Biological Activity of Quinoline Derivatives: Protein Kinase CK2 Inhibition
To illustrate the impact of structural modifications on the biological activity of quinoline derivatives, the following table summarizes the in vitro inhibitory activity of various 3-quinoline carboxylic acid derivatives against Protein Kinase CK2. This serine/threonine kinase is a crucial regulator of many cellular processes, and its dysregulation is linked to cancer. The data highlights how different substituents on the quinoline ring influence inhibitory potency.
| Compound ID | Structure | R¹ | R² | R³ | IC₅₀ (µM) |
| 1 | 2-chloro-6-methoxyquinoline-3-carboxylic acid | Cl | 6-OCH₃ | H | > 50 |
| 2 | 2-chloro-7-methoxyquinoline-3-carboxylic acid | Cl | 7-OCH₃ | H | 18.2 |
| 3 | 7-bromo-2-chloroquinoline-3-carboxylic acid | Cl | 7-Br | H | 8.9 |
| 4 | 2-amino-6-methoxyquinoline-3-carboxylic acid | NH₂ | 6-OCH₃ | H | 1.8 |
| 5 | 2-amino-7-bromoquinoline-3-carboxylic acid | NH₂ | 7-Br | H | 0.85 |
| 6 | 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | OH | 7-Br | H | 1.1 |
Data sourced from a study on 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
The table demonstrates that the nature and position of substituents significantly affect the inhibitory activity against Protein Kinase CK2. For instance, the replacement of a chloro group at the 2-position with an amino group (compare compounds 1 and 4, and 3 and 5) generally leads to a substantial increase in potency.
Experimental Protocols
In Vitro Protein Kinase CK2 Inhibition Assay
The following protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of the quinoline derivatives against Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2
-
Substrate peptide (RRRDDDSDDD)
-
[γ-³³P]ATP
-
Test compounds (quinoline derivatives)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper discs
-
Scintillation counter
Procedure:
-
Reaction Setup: The kinase reaction is performed in a final volume of 25 µL. The reaction mixture contains the kinase buffer, 200 µM substrate peptide, 10 µM ATP, 0.1 µCi [γ-³³P]ATP, and the desired concentration of the test compound.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of 10 ng of Protein Kinase CK2.
-
Incubation: The reaction mixture is incubated at 30°C for 10 minutes.
-
Reaction Termination: The reaction is stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper discs.
-
Washing: The paper discs are washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measurement: The radioactivity on the phosphocellulose paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Mineralocorticoid Receptor (MR) Signaling Pathway
This compound is reported to be an antagonist of the mineralocorticoid receptor. The following diagram illustrates the classical signaling pathway of the mineralocorticoid receptor. Aldosterone, a mineralocorticoid hormone, binds to the cytoplasmic MR, which then translocates to the nucleus, where it regulates the transcription of target genes involved in sodium and potassium balance. An antagonist would block this binding and subsequent downstream events.
Comparative Analysis of 3-Bromoquinoline-8-carboxylic acid and 8-Bromoquinoline-3-carboxylic acid for Research and Drug Development
This guide provides a detailed comparison of 3-Bromoquinoline-8-carboxylic acid and 8-Bromoquinoline-3-carboxylic acid, two isomeric compounds with significant potential in chemical synthesis and drug discovery. The strategic placement of the bromine and carboxylic acid groups on the quinoline scaffold dictates their reactivity, physical properties, and biological applications. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate isomer for their specific research endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their application in experimental settings. The differential positioning of the electron-withdrawing bromine and carboxylic acid groups influences properties such as acidity, solubility, and crystal structure, which in turn affect their utility as synthetic intermediates and their pharmacokinetic profiles as potential therapeutic agents.
| Property | This compound | 8-Bromoquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.07 g/mol | 252.07 g/mol |
| CAS Number | 124331-50-6 | Not available |
| Appearance | White to off-white powder or crystals | White to off-white powder or crystals |
| Purity | ≥95% | ≥95% |
Data sourced from publicly available chemical supplier information.
Synthesis and Experimental Protocols
The synthetic routes to this compound and 8-Bromoquinoline-3-carboxylic acid are distinct, reflecting the different directing effects of the substituents on the quinoline ring. Below are representative synthetic protocols for each isomer.
Synthesis of this compound
A common route to this compound involves the bromination of quinoline-8-carboxylic acid. The specific reaction conditions, including the choice of brominating agent and solvent, are critical for achieving high yield and purity.
Experimental Protocol:
-
Starting Material: Quinoline-8-carboxylic acid.
-
Bromination: Dissolve quinoline-8-carboxylic acid in a suitable solvent, such as concentrated sulfuric acid.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture over ice and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Synthesis of 8-Bromoquinoline-3-carboxylic acid
The synthesis of 8-Bromoquinoline-3-carboxylic acid can be achieved through a multi-step process, often starting from a pre-brominated quinoline derivative.
Experimental Protocol:
-
Starting Material: A suitable precursor, such as 8-bromoquinoline.
-
Formylation/Carboxylation: Introduce a functional group at the 3-position that can be converted to a carboxylic acid. This could involve a Vilsmeier-Haack formylation followed by oxidation, or a direct carboxylation reaction using an organometallic intermediate.
-
Reaction Monitoring: Track the conversion of the starting material to the desired product using techniques like GC-MS or LC-MS.
-
Work-up: The work-up procedure will depend on the specific reaction but typically involves extraction and washing steps to isolate the crude product.
-
Purification: Purify the crude 8-Bromoquinoline-3-carboxylic acid using column chromatography or recrystallization to achieve the desired purity.
Applications in Research and Drug Discovery
Both this compound and 8-Bromoquinoline-3-carboxylic acid serve as versatile building blocks in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other modifications.
Potential as Enzyme Inhibitors
Below is a conceptual workflow illustrating the process of identifying and characterizing enzyme inhibitors, a potential application for these compounds.
A Comparative Guide to the Biological Activity of 3-Bromoquinoline-8-carboxylic acid and Other Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Bromoquinoline-8-carboxylic acid and other bromoquinoline derivatives. While specific quantitative experimental data for this compound is limited in publicly available literature, this document synthesizes the known biological activities of this compound class, presenting a comparative analysis based on available data for structurally related bromoquinolines. The guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by highlighting structure-activity relationships and providing detailed experimental context.
Introduction to Bromoquinolines
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. The introduction of a bromine atom to the quinoline ring significantly influences its physicochemical properties and can enhance its biological efficacy. The position of the bromine substitution, along with the presence of other functional groups, plays a crucial role in determining the specific biological activity and mechanism of action. This compound is a derivative noted for its potential antifungal, antibacterial, and anti-inflammatory activities, as well as its role as a mineralocorticoid receptor antagonist.[1]
Comparative Biological Activity
This section details the known anticancer, antibacterial, and antifungal activities of various bromoquinoline derivatives. Due to the limited quantitative data for this compound, the following tables summarize the activities of other notable bromoquinolines to provide a comparative landscape.
Anticancer Activity
Bromoquinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in DNA replication and cell division, such as topoisomerases, and the induction of apoptosis.
. Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 | [2] |
| HeLa (human cervix carcinoma) | 26.4 | [2] | |
| HT29 (human colon carcinoma) | 15.0 | [2] | |
| 6,8-Dibromo-5-nitroquinoline | C6 | 50.0 | |
| HT29 | 26.2 | ||
| HeLa | 24.1 | ||
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | - | [2] |
| HeLa | - | [2] | |
| HT29 | - | [2] | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (bladder cancer) | 257.87 | [3] |
| MCF-7 (breast cancer) | 168.78 | [3] |
Note: '-' indicates that while significant inhibitory effects were observed, specific IC₅₀ values were not provided in the cited source.
Antibacterial Activity
The antibacterial properties of bromoquinolines are often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Table 2: Comparative Antibacterial Activity of Bromoquinoline Derivatives (MIC values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Staphylococcus aureus | 32 | [4] |
| Escherichia coli | 64 | [4] | |
| 7-Bromoquinoline-5,8-dione derivatives | Gram-positive strains | 0.80 - 1.00 | [5] |
| PH176 (an 8-hydroxyquinoline derivative) | MRSA | 16 (MIC₅₀), 32 (MIC₉₀) |
Antifungal Activity
Bromoquinolines have also been investigated for their antifungal properties, with mechanisms that can involve interfering with fungal iron utilization, inducing oxidative stress, and triggering apoptosis.
Table 3: Comparative Antifungal Activity of Bromoquinoline Derivatives (MIC values in µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Bromoquinol | Aspergillus fumigatus | - | [1] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Candida albicans | 128 | [4] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Various pathogenic fungi | ≤ 0.0313 - 4 |
Note: '-' indicates that while potent activity was reported, a specific MIC value was not provided in the abstract.
Mechanisms of Action & Signaling Pathways
The biological activities of bromoquinolines are underpinned by their interactions with various cellular pathways. Below are diagrams illustrating some of the key mechanisms.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biological activity studies. This section provides an overview of common experimental protocols used to assess the biological activities of bromoquinoline derivatives.
MTT Assay for Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin) and a negative (untreated) control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
-
Protocol Outline:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium or fungus.
-
Serial Dilutions: Prepare serial twofold dilutions of the bromoquinoline compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Read Results: Determine the lowest concentration of the compound at which no visible growth is observed. This concentration is the MIC.
-
Conclusion
The bromoquinoline scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While direct quantitative data for this compound remains elusive in the current literature, the comparative analysis of other bromoquinoline derivatives highlights significant anticancer, antibacterial, and antifungal potential. The position of the bromine atom, in concert with other substituents, is a critical determinant of biological efficacy. Further research is warranted to elucidate the specific activities and mechanisms of this compound and to fully explore the therapeutic potential of this promising class of compounds.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromoquinoline-8-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Bromoquinoline-8-carboxylic acid and its positional isomers. Understanding the distinct spectral characteristics of these closely related molecules is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual workflows to aid in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of consolidated public data, some fields may be noted as "Data not available." This highlights areas for future experimental investigation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | Other Aromatic H | -COOH |
| This compound | ~9.1 | ~8.5 | ~8.2 | ~7.7 | ~7.9 | H-7: ~7.9 | ~13-14 |
| 5-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | - | Data not available | Data not available | Data not available | Data not available |
| 6-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | Data not available | - | Data not available | Data not available | Data not available |
| 7-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | Data not available | Data not available | - | Data not available | Data not available |
| 8-Bromoquinoline-3-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The chemical shifts for this compound are estimated based on typical spectra of quinoline derivatives and available data[1]. The carboxylic acid proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration[2][3].
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | C-Br | Quaternary Carbons | Aromatic CH |
| This compound | ~165-170 | ~115-120 | Data not available | Data not available |
| 5-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| 6-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| 7-Bromoquinoline-8-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
| 8-Bromoquinoline-3-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
Note: The chemical shift for the carbonyl carbon in aromatic carboxylic acids typically appears in the 165-180 ppm range[2]. The carbon attached to bromine will also have a characteristic chemical shift.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(C=C), ν(C=N) | ν(C-Br) |
| This compound | 2500-3300 (broad) | ~1700-1730 | ~1600-1450 | ~600-500 |
| 5-Bromoquinoline-8-carboxylic acid | 2500-3300 (broad) | ~1700-1730 | ~1600-1450 | ~600-500 |
| 6-Bromoquinoline-8-carboxylic acid | 2500-3300 (broad) | ~1700-1730 | ~1600-1450 | ~600-500 |
| 7-Bromoquinoline-8-carboxylic acid | 2500-3300 (broad) | ~1700-1730 | ~1600-1450 | ~600-500 |
| 8-Bromoquinoline-3-carboxylic acid | 2500-3300 (broad) | ~1700-1730 | ~1600-1450 | ~600-500 |
Note: The characteristic broad O-H stretch of the carboxylic acid dimer is a key feature[2]. The C=O stretching frequency can be influenced by the position of the bromine atom and intermolecular hydrogen bonding.
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| This compound | 251/253 | Present | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 5-Bromoquinoline-8-carboxylic acid | 251/253 | Present | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 6-Bromoquinoline-8-carboxylic acid | 251/253 | Present | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 7-Bromoquinoline-8-carboxylic acid | 251/253 | Present | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 8-Bromoquinoline-3-carboxylic acid | 251/253 | Present | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺ |
Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units[4]. Fragmentation patterns can provide information about the substitution pattern[5][6].
Table 5: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 | λmax 3 |
| This compound | Methanol | Data not available | Data not available | Data not available |
| Quinoline (for reference) | n-Hexane | ~312 | - | - |
| Quinoline (for reference) | Methanol | ~313 | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid bromoquinoline carboxylic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the carboxylic acid proton is exchangeable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A range of 0 to 15 ppm is generally adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse experiment.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 200 ppm.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]
-
Ensure a homogenous mixture is formed.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization (Electron Ionization - EI):
-
For volatile compounds, EI is a common method. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
A detector records the abundance of each ion, generating a mass spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (typically in the range of 10⁻⁵ to 10⁻⁴ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the sample solution.
-
Record the spectrum over a desired wavelength range (e.g., 200-400 nm for quinoline derivatives).
-
Visualizing Spectroscopic Analysis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis process and the relationship between the different isomers.
Caption: A logical workflow for the spectroscopic analysis of bromoquinoline carboxylic acid isomers.
Caption: Relationship between this compound and its positional isomers.
References
- 1. This compound(1315366-78-9) 1H NMR spectrum [chemicalbook.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Catalytic Systems for C-N Cross-Coupling Reactions of 3-Bromoquinoline-8-carboxylic Acid
The functionalization of the quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. For drug development professionals and researchers, the efficient synthesis of substituted quinolines is paramount. Among these, the amination of haloquinolines represents a critical transformation. This guide provides a comparative study of the primary catalytic systems used for the amination of 3-Bromoquinoline-8-carboxylic acid, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann-type reactions.
Comparative Performance of Catalytic Systems
The success of a C-N cross-coupling reaction is highly dependent on the careful selection of the metal catalyst, ligand, base, and solvent. Below is a summary of catalyst performance for the amination of 3-bromoquinoline and structurally related aryl bromides, providing a baseline for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Systems
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene / Dioxane | 80-120 | High | A robust, general system for aryl halide amination. The bulky XPhos ligand is effective for challenging substrates.[1][2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Monophosphine ligands are generally effective. Precatalysts can offer improved stability and reactivity.[2] |
| Pd(PPh₃)₄ / (none) | K₂CO₃ | Toluene/H₂O | 90-110 | Good (75% reported for analogous systems) | A classic catalyst, often effective for mono-arylation.[2] |
| Pd(dppf)Cl₂ / (dppf) | K₂CO₃ | 1,4-Dioxane | 100 | High | Bidentate phosphine ligands like dppf can prevent catalyst deactivation and improve reaction rates.[2][3] |
| G3-XPhos Precatalyst / (XPhos) | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and may allow for reactions at room temperature.[2] |
Table 2: Copper-Catalyzed Ullmann-Type Amination Systems (Goldberg Reaction)
| Catalyst System (Cu Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| CuI / 1,10-phenanthroline | K₂CO₃ / KOH | NMP / DMF | >150 | Moderate to Good | A classic Goldberg reaction system.[4] Requires high temperatures and polar aprotic solvents.[4] |
| Cu Powder / (none) | K₂CO₃ | Nitrobenzene | >200 | Variable | The traditional Ullmann method; conditions are often harsh, requiring stoichiometric copper.[4][5] |
| CuI / 8-hydroxyquinoline | Cs₂CO₃ | DMF | 110-130 | Good | The use of specific ligands can significantly lower the required reaction temperature.[6] |
| CuI / Amino Acids (e.g., Proline) | K₂CO₃ | DMSO | 90-120 | Good | Amino acid ligands can promote the reaction under milder conditions compared to traditional methods.[6] |
Reaction Mechanisms and Experimental Workflow
Visualizing the catalytic cycle and experimental procedure is crucial for understanding and executing these complex transformations.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][3][7]
Caption: General experimental workflow for cross-coupling reactions.[1][2]
Experimental Protocols
The following are generalized protocols that may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination [1][2]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 mmol). Subsequently, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-120°C). Stir the mixture vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield the desired 3-aminoquinoline-8-carboxylic acid derivative.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann-Type Amination [4]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand if required (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add the amine (1.5-2.0 mmol) and a high-boiling polar solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to a high temperature (often in excess of 150°C). Stir the reaction for the required time (which can be several hours to days) until completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain the pure N-arylated product.
Conclusion
The choice between a palladium or copper-based system for the amination of this compound depends on several factors. The Buchwald-Hartwig amination is a powerful and versatile method, often providing high yields under relatively mild conditions with a broad substrate scope.[1][3] The development of sophisticated ligands and precatalysts has further enhanced its utility.[2] In contrast, the Ullmann-type reaction offers a more economical alternative by using copper, a less expensive metal.[8] However, traditional Ullmann conditions are often harsh, requiring high temperatures, which can limit functional group tolerance.[4] Modern advancements with specialized ligands have made copper-catalyzed reactions milder, but palladium catalysis generally remains the more robust and predictable choice for complex pharmaceutical intermediates.[6][8] For any specific application, optimization of the catalyst, ligand, base, and solvent is crucial to achieving the desired outcome efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Performance Benchmark of 3-Bromoquinoline-8-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of drug discovery, quinoline carboxylic acids have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, 3-Bromoquinoline-8-carboxylic acid and its derivatives are gaining attention for their potential as therapeutic agents, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Performance Data
The following tables summarize the biological activity of various quinoline carboxylic acid derivatives, including bromo-substituted analogues, against different cancer cell lines and as inhibitors of protein kinase CK2. The data, presented as half-maximal inhibitory concentration (IC50), has been compiled from multiple research studies to provide a basis for comparison.
Table 1: Antiproliferative Activity of Brominated Quinoline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 | 6.32 | 5-FU | 3.12 |
| HeLa | 7.15 | 5-FU | 2.87 | |
| HT29 | 8.24 | 5-FU | 3.41 | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 | 5-FU | 3.12 |
| HeLa | 6.87 | 5-FU | 2.87 | |
| HT29 | 9.60 | 5-FU | 3.41 | |
| 6,8-dibromo-5-nitroquinoline (17) | C6 | 6.05 | 5-FU | 3.12 |
| HeLa | 7.21 | 5-FU | 2.87 | |
| HT29 | 8.83 | 5-FU | 3.41 |
Data extracted from Ökten et al., 2025.[1]
Table 2: Protein Kinase CK2 Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives
| Compound | IC50 (µM) |
| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | >33 |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives | 0.65 - 1.5 |
| 2-aminoquinoline-3-carboxylic acid derivatives | 0.8 - 18.2 |
Data extracted from Syniugin et al., 2016.[2][3]
Table 3: Anti-inflammatory Activity of Quinoline Carboxylic Acids
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 | ~10-50 | Indomethacin | ~25 |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 | ~10-50 | Indomethacin | ~25 |
Data interpretation from Al-Ostath et al., 2022.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Antiproliferative Activity Assay (BCPE Assay)
The antiproliferative potential of the novel quinoline derivatives was evaluated using the Bromodeoxyuridine Cell Proliferation ELISA (BCPE) assay.
-
Cell Seeding: HeLa (human cervical cancer), C6 (rat glioblastoma), and HT29 (human colorectal adenocarcinoma) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (ranging from 5 to 75 μg/mL) and the reference compound (5-Fluorouracil).
-
Incubation: The plates were incubated for another 24 hours.
-
BrdU Labeling: 10 µL of BrdU labeling solution was added to each well, and the plates were incubated for 2-4 hours at 37°C.
-
Cell Fixation and DNA Denaturation: The labeling medium was removed, and the cells were fixed, and the DNA was denatured by adding FixDenat solution.
-
Antibody Incubation: Anti-BrdU-POD antibody solution was added to each well and incubated.
-
Substrate Reaction: After washing, the substrate solution was added, and the color development was allowed to proceed.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Protein Kinase CK2 Inhibition Assay
The inhibitory activity of the compounds against protein kinase CK2 was determined using a standard kinase assay.
-
Reaction Mixture: The assay was performed in a final volume of 20 µL containing recombinant human CK2α, a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining in the solution.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
Anti-inflammatory Activity Assay (LPS-induced Inflammation in Macrophages)
The anti-inflammatory effects of the quinoline derivatives were assessed by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages.
-
Cell Culture: RAW264.7 cells were cultured in 96-well plates.
-
Compound and LPS Treatment: The cells were pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL).
-
Incubation: The plates were incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, was measured in the culture supernatant using the Griess reagent.
-
Cell Viability: The cytotoxicity of the compounds on the RAW264.7 cells was evaluated using the MTT assay to ensure that the observed anti-inflammatory effects were not due to cell death.
-
IC50 Calculation: The IC50 values for the inhibition of NO production were calculated from the concentration-response curves.[4]
Visualizing a Key Signaling Pathway
Several quinoline carboxylic acid derivatives have been identified as inhibitors of Protein Kinase CK2, a crucial enzyme involved in various cellular processes, including cell growth, proliferation, and survival. The diagram below illustrates the central role of CK2 in cellular signaling.
Caption: Protein Kinase CK2 Signaling Pathway.
References
- 1. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Bromoquinoline Carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative overview of the in vitro biological activities of bromo-substituted quinoline carboxylic acid derivatives, with a focus on their potential as anticancer and antimicrobial agents. While specific experimental data for 3-Bromoquinoline-8-carboxylic acid is not extensively available in the public domain, this guide compiles and compares data from structurally related compounds to provide valuable insights into the therapeutic potential of this chemical class.
Anticancer Activity: A Tale of Substitution
Derivatives of quinoline carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines. The substitution pattern on the quinoline ring, particularly the presence and position of bromine atoms and the carboxylic acid group, plays a crucial role in determining the cytotoxic potency.
Below is a summary of the in vitro anticancer activity of selected brominated quinoline and quinazolinone derivatives from various studies.
Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||
| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |
| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |
| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative | ||||
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |
| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| Brominated quinoline derivatives | ||||
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified[1] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Not specified | - | - |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Not specified | 5-FU | - |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | 5-FU | -[2] |
Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens
Quinoline derivatives have a long-standing history as effective antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] The presence of a carboxylic acid at the C-3 position is often crucial for this activity.[3]
The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives.
Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative Class | Bacterial/Fungal Strains | MIC (µg/mL) |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922, S. pyrogens ATCC19615 | 2[4] |
| S. aureus (MRSA) | 0.031[4] | |
| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | 4[4] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50[5] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active, compound 6 most potent[5] |
Experimental Protocols
The evaluation of the in vitro activity of these compounds relies on standardized experimental protocols.
Cytotoxicity Assessment: MTT Assay
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds. A vehicle control (containing the solvent used to dissolve the compounds) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specific duration, typically 48 or 72 hours.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism, is often determined using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.
Potential Apoptosis Induction Pathway by a Quinoline Derivative
Caption: A simplified diagram illustrating a potential signaling pathway for apoptosis induction by a quinoline derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline carboxylic acids is intrinsically linked to their chemical structure. Key SAR observations include:
-
C4-Carboxylic Acid: The carboxylic acid group at the C-4 position is often essential for both anticancer and antibacterial activity.[3][6]
-
C2-Substituent: The nature of the substituent at the C-2 position significantly influences the compound's potency. Bulky, hydrophobic groups at this position are often required for the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.[6][7]
-
Benzo Ring Substitution: Substitution on the benzo portion of the quinoline ring can modulate the compound's activity and pharmacokinetic properties.[6]
Conclusion
While direct in vitro data for this compound remains to be fully elucidated in publicly accessible literature, the broader family of brominated quinoline and quinoline carboxylic acid derivatives demonstrates significant potential as both anticancer and antimicrobial agents. The compiled data underscores the importance of the substitution patterns on the quinoline scaffold in determining biological activity. Further research into the synthesis and biological evaluation of novel derivatives, including this compound, is warranted to explore their therapeutic potential fully. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 3-Bromoquinoline-8-carboxylic Acid Analogs and Related Quinoline-Based Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromoquinoline-8-carboxylic acid and its analogs, placed in the context of related quinoline-based compounds with established biological activities. Due to the limited specific SAR data on this compound derivatives, this guide leverages data from structurally similar quinoline carboxylic acids to infer potential SAR trends and guide future research.
Overview of this compound
This compound is a quinoline derivative with reported antagonist activity against mineralocorticoid receptors, as well as antifungal, antibacterial, and anti-inflammatory properties. Its core structure presents multiple points for chemical modification to explore and optimize these biological activities.
Key Structural Features:
-
Quinoline Scaffold: A bicyclic aromatic heterocycle that is a common privileged structure in medicinal chemistry.
-
Carboxylic Acid at C8: A potential site for hydrogen bonding and salt bridge formation with biological targets.
-
Bromine at C3: An electron-withdrawing group that can influence the electronic properties of the quinoline ring and serve as a handle for further synthetic modifications via cross-coupling reactions.
Comparative Structure-Activity Relationships
While direct SAR studies on a series of this compound analogs are not extensively published, we can draw parallels from related quinoline carboxylic acid derivatives that have been studied in detail.
Analogs as Protein Kinase CK2 Inhibitors
A study on 3-quinoline carboxylic acids as inhibitors of protein kinase CK2 revealed key SAR insights that may be applicable.[1][2][3][4]
Table 1: SAR of 3-Quinoline Carboxylic Acid Analogs as CK2 Inhibitors [1][2][3][4]
| Compound ID | R1 (Position 2) | R2 (Benzene Ring) | IC50 (µM) |
| 5c | -NH2 | 7-Br | > 100 |
| 5d | -NH2 | 6-Br | 2.0 |
| 6b | Tetrazolo-fused | 6-Br | 0.65 |
| 6k | Tetrazolo-fused | 7-Br | 1.1 |
| 93 (Hit) | =O, N-H | 7-Br | ~22% inhibition at 33 µM |
Key Takeaways:
-
Substitution at Position 2: The nature of the substituent at the 2-position significantly impacts activity. Fusing a tetrazole ring (compounds 6b , 6k ) generally leads to higher potency than an amino group (5c , 5d ) or a carbonyl group (93 ).[1][2]
-
Position of Bromine on the Benzenoid Ring: The placement of the bromine atom is crucial. A bromine at the 6-position appears more favorable for activity in the 2-amino series (5d vs. 5c ).[1][2]
-
Implication for this compound: These findings suggest that modifications at the 2-position of the this compound scaffold could be a fruitful area of investigation.
Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
The SAR of quinoline-4-carboxylic acids as inhibitors of DHODH, the target of the anticancer drug Brequinar, highlights the importance of specific substitutions for this class of enzymes.[5][6]
Table 2: SAR of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors [5][6]
| Feature | Observation |
| Carboxylic Acid at C4 | Strict requirement for activity; likely forms a salt bridge with Arginine and a hydrogen bond with Glutamine in the active site.[5] |
| Bulky Hydrophobic Group at C2 | Essential for potent inhibition; occupies a hydrophobic channel in the enzyme.[5][6] |
| Substituents on the Benzenoid Ring | Can modulate activity, with various substitutions being tolerated. |
Implication for this compound: Although the core scaffold is different (C8 vs. C4 carboxylic acid), the principle of a carboxylic acid acting as a key binding motif is likely transferable. The region around the 3-bromo substituent could potentially interact with a hydrophobic pocket in a target enzyme.
Experimental Protocols
General Synthesis of 3-Bromoquinoline Derivatives
A common method for introducing a bromine at the 3-position of a quinoline ring is via the Sandmeyer reaction starting from 3-aminoquinoline.[7]
Protocol: Sandmeyer Reaction for 3-Bromoquinoline [7]
-
Diazotization: Dissolve 3-aminoquinoline in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Synthesis of Quinoline Carboxylic Acids
The Pfitzinger condensation is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5] For 8-carboxyquinolines, a multi-step synthesis starting from a pre-functionalized benzene ring is typically required.
Protocol: Pfitzinger Condensation for Quinoline-4-Carboxylic Acids [5]
-
Condensation: Dissolve isatin and a suitable acetophenone in a mixture of ethanol and aqueous potassium hydroxide (KOH).
-
Reflux the mixture for 12-48 hours.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 3-Bromoquinoline-8-carboxylic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds. 3-Bromoquinoline-8-carboxylic acid, in particular, serves as a versatile building block, offering two key points for molecular elaboration: the bromine-bearing carbon for cross-coupling reactions and the carboxylic acid for amide bond formation or other derivatizations. However, the efficiency of synthetic routes and the exploration of diverse chemical space often necessitate the consideration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its alternatives, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules.
Executive Summary
This guide explores viable alternatives to this compound, focusing on three main categories:
-
Alternative Halogenated Quinolines: A direct comparison of 3-chloro-, 3-bromo-, and 3-iodoquinoline-8-carboxylic acids in palladium-catalyzed cross-coupling reactions. The general reactivity trend (I > Br > Cl) is discussed, with supporting data on the impact of the halogen on reaction yields and conditions.
-
Alternative Leaving Groups: An overview of other potential leaving groups at the 3-position of the quinoline ring, such as triflates, that can participate in cross-coupling reactions.
-
Bioisosteric Replacements and Alternative Scaffolds: Exploration of alternative heterocyclic systems and bioisosteres for both the quinoline core and the carboxylic acid moiety to modulate physicochemical and pharmacological properties.
Head-to-Head Comparison of 3-Haloquinoline-8-carboxylic Acids in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the halide on the quinoline scaffold significantly impacts the reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. The reactivity of the 3-haloquinoline-8-carboxylic acid in this reaction is directly related to the carbon-halogen bond strength, following the general trend: Iodine > Bromine > Chlorine. This is primarily due to the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.
Table 1: Comparison of 3-Haloquinolines in a Representative Suzuki-Miyaura Reaction
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 (estimated) |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Pd precatalyst) | DBU | THF/H₂O | 110 | 0.17 | 82[1] |
| 3-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[2] |
Note: Direct comparative data for the 8-carboxylic acid derivatives under identical conditions is scarce in the literature. The data presented for 3-bromo- and 3-chloroquinolines are from different studies but illustrate the feasibility of coupling with these substrates. The yield for the iodo derivative is an estimation based on the established reactivity trend.
Key Observations:
-
3-Iodoquinoline-8-carboxylic acid is expected to be the most reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times) and potentially lower catalyst loadings.
-
This compound offers a good balance of reactivity and stability, making it a widely used building block. It generally requires moderate heating to achieve high yields.
-
3-Chloroquinoline-8-carboxylic acid is the least reactive and often necessitates more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos) to achieve comparable yields to its bromo and iodo counterparts.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the 3-haloquinoline-8-carboxylic acid is dependent on the nature of the halogen.
Table 2: Comparison of 3-Haloquinolines in a Representative Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodoquinoline | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | High (predicted) |
| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 (typical) |
| 3-Chloroquinoline | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 24 | Moderate to High |
Note: The yields presented are typical ranges observed for these types of transformations. Specific yields will vary depending on the exact substrates and reaction conditions.
Key Observations:
-
The reactivity trend of I > Br > Cl generally holds for the Buchwald-Hartwig amination.
-
For less reactive chlorides, the use of highly active catalyst systems, often employing bulky biarylphosphine ligands such as RuPhos, and a strong base like sodium tert-butoxide (NaOtBu) is often necessary to achieve efficient coupling.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling of 3-Haloquinoline-8-carboxylic Acid
References
Safety Operating Guide
Personal protective equipment for handling 3-Bromoquinoline-8-carboxylic acid
Essential Safety and Handling Guide for 3-Bromoquinoline-8-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of this compound, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant. The primary hazard statement associated with this compound is H302: Harmful if swallowed. While specific data for this compound is limited, related compounds like 3-Bromoquinoline cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to PPE is critical.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, inspected before use.[3][4] | To prevent skin contact. |
| Double gloving | Recommended when compounding or handling hazardous drugs.[5][6] | Provides an additional layer of protection. | |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from splashes and dust. |
| Face shield | Recommended when there is a significant risk of splashing.[7] | Provides full-face protection. | |
| Body Protection | Laboratory coat | Standard lab coat. | To protect skin and clothing from minor spills. |
| Disposable gown | Made of low-permeability fabric for handling hazardous drugs.[6] | Prevents contamination of personal clothing. | |
| Coveralls ("Bunny Suit") | For full-body protection in high-risk scenarios.[8] | Offers head-to-toe protection. | |
| Respiratory Protection | N95 or N100 respirator | NIOSH-approved.[5] | For handling powders and in case of aerosol generation. |
| Full-face respirator | If exposure limits are exceeded or irritation is experienced.[1] | Provides a higher level of respiratory and eye protection. | |
| Foot Protection | Closed-toe shoes | Standard laboratory practice. | To protect feet from spills and falling objects. |
| Shoe covers | Disposable, for use in controlled environments.[8] | Prevents the spread of contamination. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood for all manipulations of the solid compound and its solutions to minimize inhalation exposure.[2]
Safe Handling Practices:
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Use non-sparking tools to prevent ignition sources.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2] Carboxylic acids should not be stored with bases.[9]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][11]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][11] Remove contact lenses, if present and easy to do.[1][11] Continue rinsing.[1][11] Seek immediate medical attention.[11]
-
If Swallowed: Rinse mouth.[12] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
The compound should be disposed of as hazardous waste.
-
Do not dispose of it down the drain or with general laboratory trash.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal, including emergency responses.
References
- 1. store.sangon.com [store.sangon.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pharmastate.academy [pharmastate.academy]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
